Yttrium chloride
Description
Structure
2D Structure
Properties
CAS No. |
10361-92-9 |
|---|---|
Molecular Formula |
Cl3Y |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
trichloroyttrium |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3 |
InChI Key |
PCMOZDDGXKIOLL-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Y+3] |
Canonical SMILES |
Cl[Y](Cl)Cl |
Other CAS No. |
10361-92-9 |
physical_description |
WetSolid |
Related CAS |
10025-94-2 (hexahydrate) |
Synonyms |
YCl3 yttrium chloride yttrium chloride hexahydrate yttrium chloride, (88)Y-labeled yttrium chloride, (90)Y-labeled yttrium chloride, (91)Y-labeled |
Origin of Product |
United States |
Synthesis Methodologies and Novel Synthetic Routes for Yttrium Chloride and Its Derivatives
Direct Synthesis Approaches
The primary industrial method for producing anhydrous yttrium chloride is the "ammonium chloride route". wikipedia.org This process typically starts with yttrium oxide (Y₂O₃), which is reacted with an excess of ammonium (B1175870) chloride (NH₄Cl). The reaction proceeds through the formation of an intermediate complex, diammonium pentachloroyttrate(III) ((NH₄)₂[YCl₅]). wikipedia.org
Reaction: 10 NH₄Cl + Y₂O₃ → 2 (NH₄)₂[YCl₅] + 6 NH₃ + 3 H₂O wikipedia.org
This intermediate is then thermally decomposed to yield anhydrous this compound. The thermolysis proceeds through another intermediate, ammonium heptachlorodiyttrate(III) ((NH₄)[Y₂Cl₇]). wikipedia.org
Decomposition: (NH₄)₂[YCl₅] → 2 NH₄Cl + YCl₃ wikipedia.org
This method is favored for its ability to produce a high-purity anhydrous product, which is crucial for many of its applications. tandfonline.com Other direct synthesis methods that have been explored include the reaction of yttrium oxide with carbon tetrachloride or a mixture of chlorine and carbon tetrachloride at elevated temperatures. 911metallurgist.com
Preparation of Anhydrous this compound for Research Applications
For laboratory and research purposes, achieving strictly anhydrous conditions is paramount, as this compound is highly sensitive to moisture. ereztech.comfishersci.at The ammonium chloride route remains a common and effective method. wikipedia.org A detailed thermodynamic and kinetic study of the reaction between yttrium oxide and ammonium chloride has shown that the chlorination process to form the intermediate complex, 3NH₄Cl·YCl₃, occurs optimally between 497 K and 573 K. tandfonline.com The subsequent decomposition of this complex to yield anhydrous YCl₃ requires temperatures above 740 K. tandfonline.comtandfonline.com
Another approach involves the dehydration of hydrated this compound. However, simply heating the hydrated salt is ineffective as it leads to the formation of yttrium oxychloride (YOCl). wikipedia.org To circumvent this, dehydration must be carried out under specific conditions, such as in a stream of hydrogen chloride gas or by using a dehydrating agent like thionyl chloride. While effective, the extensive time required for dehydration can make this method less practical for large-scale production. 911metallurgist.com
Synthesis of Hydrated Forms of this compound
The hydrated form of this compound, yttrium(III) chloride hexahydrate (YCl₃·6H₂O), is more straightforward to synthesize. It is typically prepared by dissolving yttrium oxide (Y₂O₃) in aqueous hydrochloric acid (HCl). wikipedia.org
Reaction: Y₂O₃ + 6 HCl + 9 H₂O → 2 YCl₃·6H₂O
This form is a white crystalline solid that is highly soluble in water. cymitquimica.com It serves as a convenient and often used precursor for various yttrium-based materials, particularly in applications where the presence of water is not detrimental to the subsequent synthesis steps. sigmaaldrich.com
Derivatization of this compound for Specific Precursor Applications
This compound is a versatile starting material for the synthesis of more complex molecules and materials with tailored properties.
Formation of Yttrium Alkyl Alkoxide Complexes
Anhydrous this compound is a key precursor in the production of yttrium alkyl alkoxide complexes. ottokemi.comsamaterials.comstanfordmaterials.comereztech.comfishersci.at These organometallic compounds are synthesized under strictly anhydrous conditions and are valuable in various catalytic processes. scientificlabs.co.uk
Precursors for Titanium-Containing Ceramics
This compound is utilized in the formation of precursors for novel titanium-containing ceramics. ottokemi.comsamaterials.comstanfordmaterials.comereztech.comfishersci.at It reacts with potassium alkoxotitanates to generate these specialized precursors. ereztech.com The resulting ceramics often exhibit enhanced mechanical and thermal properties, making them suitable for applications in aerospace and automotive industries. samaterials.comstanfordmaterials.com
Precursors for Yttrium-Based Advanced Ceramics and Phosphors
Both anhydrous and hydrated forms of this compound are extensively used as precursors for a variety of yttrium-based advanced materials. samaterials.comstanfordmaterials.comcymitquimica.com
Yttrium Iron Garnets: Yttrium(III) chloride hexahydrate is a precursor for the synthesis of yttrium iron garnets (YIG), which are crucial for their magnetic properties in electronic and optical devices. sigmaaldrich.com
Yttrium Oxide Nanocrystallites: It is used in the sol-gel synthesis of yttrium oxide (Y₂O₃) nanocrystallites. fishersci.finih.gov These nanomaterials have applications in catalysis and as phosphors.
Phosphors: this compound is a component in the synthesis of phosphors used in various applications, including lasers and light-emitting diodes (LEDs). samaterials.comstanfordmaterials.com For instance, the addition of yttrium(III) chloride to perovskite mixtures has been shown to enhance photoluminescence quantum efficiency in sky-blue perovskite LEDs.
Precursors for Yttrium Iron Garnets (YIGs)
This compound (YCl₃) serves as a crucial precursor in the synthesis of yttrium iron garnet (Y₃Fe₅O₁₂), a material with significant applications in microwave devices and magneto-optical technologies. Wet chemical methods, particularly co-precipitation, are commonly employed to produce YIG powders from this compound and an iron salt, such as iron(III) chloride or nitrate (B79036). capes.gov.br
In a typical co-precipitation synthesis, aqueous solutions of this compound and an iron salt are mixed in the stoichiometric ratio of 3:5. A precipitating agent, such as ammonium hydroxide (B78521) or sodium hydroxide, is then added to the solution. This leads to the simultaneous precipitation of yttrium hydroxide and iron hydroxide. The resulting co-precipitated gel is then washed to remove byproducts, dried, and calcined at high temperatures, typically ranging from 850°C to 1200°C, to form the YIG phase. capes.gov.br The use of chloride or nitrate salt solutions can influence the phase transition and the final particle morphology. capes.gov.br For instance, spherical YIG particles with a diameter of approximately 0.5 µm have been successfully synthesized using both chloride and nitrate precursors, with phase transitions to an orthorhombic phase at 850°C and a cubic phase at 1200°C. capes.gov.br
The choice of precursors and the control of precipitation conditions are critical in determining the properties of the final YIG material. While yttrium oxide is a common starting material for YIG synthesis through solid-state reactions or combustion methods, the use of this compound in solution-based routes like co-precipitation offers advantages in terms of achieving better homogeneity and control over particle size at lower processing temperatures. nih.govcapes.gov.br
Controlled Synthesis of Yttrium Oxide Nanomaterials from this compound Precursors
This compound is a versatile precursor for the synthesis of yttrium oxide (Y₂O₃) nanomaterials with controlled morphologies and sizes. Various wet-chemical methods have been developed to leverage the reactivity of this compound in solution to produce high-quality yttria nanoparticles.
The sol-gel method offers a flexible approach to synthesize yttrium oxide nanocrystallites from this compound. nih.govsciforum.net In this process, this compound is dissolved in a solvent, typically an alcohol like methanol, along with a chelating agent or stabilizer. nih.govsciforum.net The solution then undergoes hydrolysis and condensation reactions to form a sol, which is a colloidal suspension of solid particles in a liquid. This sol is then aged to form a gel, a three-dimensional network of the condensed particles. Finally, the gel is dried and calcined at elevated temperatures to yield yttrium oxide powder. nih.govsciforum.net
The properties of the resulting yttrium oxide, such as crystallite size and purity, can be influenced by several factors, including the choice of precursor (this compound vs. yttrium nitrate), the solvent, the presence of additives like P-123 poloxamer, and the calcination temperature. nih.govsciforum.netsciforum.net For instance, yttrium oxide nanostructured powders prepared from this compound in the presence of P-123 poloxamer have shown enhanced physicochemical properties compared to those derived from yttrium nitrate. nih.gov The crystallite size of yttria synthesized via the sol-gel method typically ranges from 21 to 32 nm. nih.govsciforum.netsciforum.net
Table 1: Parameters in Sol-Gel Synthesis of Y₂O₃ from YCl₃
| Parameter | Description | Typical Values/Ranges | Resulting Properties |
|---|---|---|---|
| Precursor | Yttrium salt used in the synthesis. | This compound (YCl₃) | Influences crystallinity and purity of the final product. nih.gov |
| Solvent | Liquid medium for the reaction. | Methanol | Affects the dissolution of precursors and the sol formation. nih.govsciforum.net |
| Stabilizer | Additive to control particle growth and aggregation. | P-123 Poloxamer | Can enhance physicochemical properties. nih.govsciforum.net |
| Calcination Temp. | Temperature for thermal treatment of the gel. | 700°C - 900°C | Determines the final crystalline phase and particle size. nih.govsciforum.net |
| Crystallite Size | Average size of the crystalline domains. | 21 - 32 nm | A key characteristic of the nanomaterial. nih.govsciforum.net |
Thermal decomposition provides a straightforward route to produce yttrium oxide nanoparticles from this compound-based precursors. orientjchem.org This method involves the synthesis of an intermediate yttrium-containing compound or complex, which is then heated to a specific temperature to decompose and form yttrium oxide.
One approach involves the preparation of a yttrium complex using this compound hexahydrate and organic ligands. orientjchem.org This complex is then subjected to thermal treatment in an oven at a controlled temperature, leading to the formation of yttrium oxide nanoparticles. orientjchem.org The morphology and size of the resulting nanoparticles are influenced by the nature of the precursor complex and the decomposition conditions. For example, the thermal decomposition of a [Y(Cup)₂(Gly)∙2H₂O] complex at 400°C has been shown to yield spherical Y₂O₃ nanoparticles. orientjchem.org
Another thermal decomposition approach involves the calcination of yttrium hydroxide precursors. diva-portal.org The yttrium hydroxide can be synthesized from this compound and then thermally decomposed to yttrium oxide. The decomposition profile, including the temperatures at which different species evolve, can be studied using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). diva-portal.org
Table 2: Thermal Decomposition for Y₂O₃ Nanoparticle Synthesis
| Precursor Complex/Compound | Decomposition Temperature | Resulting Y₂O₃ Morphology |
|---|---|---|
| Yttrium-organic complex | ~400°C | Spherical nanoparticles orientjchem.org |
| Yttrium hydroxynitrate platelets | > 530°C (for NO₂ and O₂ evolution) | Spherical nanoparticles diva-portal.org |
Precipitation is a widely used and cost-effective method for the large-scale production of yttrium oxide powders from this compound. mdpi.com This technique involves the reaction of a this compound solution with a precipitating agent to form an insoluble yttrium compound, which is then separated, washed, dried, and calcined to obtain yttrium oxide.
Various precipitating agents can be employed, including ammonium hydroxide, sodium hydroxide, and oxalic acid. mdpi.comdiva-portal.orggoogle.com The choice of precipitating agent and the control of reaction parameters such as pH, temperature, and precursor concentration are critical for controlling the size and morphology of the final yttrium oxide particles. mdpi.com For instance, in the citrate (B86180) precipitation method, this compound solution is treated with citric acid, and the pH is adjusted to induce precipitation. The use of a surfactant like PEG 2000 can help in controlling the particle size, leading to the formation of homogenous spherical Y₂O₃ nanoparticles with sizes around 20 nm after calcination at 800°C. mdpi.com Another example is the use of sodium hydroxide to precipitate yttrium hydroxide from a this compound solution, which is then carbonated with CO₂ to form yttrium carbonate nanoneedles. These nanoneedles are subsequently calcined to produce yttrium oxide nanoneedles. mdpi.com
Table 3: Precipitation Methods for Y₂O₃ Synthesis from YCl₃
| Precipitation Method | Precipitating Agent | Key Parameters | Resulting Y₂O₃ Characteristics |
|---|---|---|---|
| Citrate Precipitation | Citric Acid | pH, Surfactant (PEG 2000) | Homogenous spherical nanoparticles (~20 nm) mdpi.com |
| Hydroxide Precipitation | Sodium Hydroxide | pH, subsequent carbonation | Nanoneedles (20-30 nm width) mdpi.com |
| Oxalate Precipitation | Oxalic Acid | Temperature, stirring speed | High-purity yttrium oxide google.com |
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline yttrium oxide nanomaterials with controlled morphologies directly from this compound solutions. mdpi.com These methods involve heating a solution of this compound and other reagents in a sealed vessel (autoclave) to temperatures above the boiling point of the solvent. The elevated pressure and temperature facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanostructures.
In a typical hydrothermal synthesis, an aqueous solution of this compound is mixed with a precipitating agent or a structure-directing agent. mdpi.com For example, yttrium oxide nanocubes have been synthesized using a solution of this compound and hexamethylenetetramine (HMTA) heated in an autoclave at 180°C for 24 hours. mdpi.com By modifying the reaction conditions, such as the addition of phenol, yttrium oxide nanoflowers can also be obtained. mdpi.com The low solubility of yttrium hydroxide can be a challenge in these processes, but careful control of pH and other parameters can lead to uniform nucleation and growth. mdpi.com
Solvothermal synthesis is similar to the hydrothermal method, but it uses a non-aqueous solvent. This allows for a wider range of reaction temperatures and can influence the morphology of the final product.
Table 4: Hydrothermal/Solvothermal Synthesis of Y₂O₃ from YCl₃
| Synthesis Method | Reagents | Temperature | Time | Resulting Morphology |
|---|---|---|---|---|
| Hydrothermal | YCl₃, Hexamethylenetetramine (HMTA) | 180°C | 24 h | Nanocubes mdpi.com |
| Hydrothermal | YCl₃, HMTA, Phenol | 180°C | 24 h | Nanoflowers mdpi.com |
| Hydrothermal | YCl₃, Ammonia solution | 200°C | 12 h | Wire-like structures researchgate.net |
Aerosol processes offer a continuous and scalable method for the production of yttrium oxide nanoparticles. In these techniques, a precursor solution containing this compound is aerosolized into fine droplets, which are then passed through a high-temperature zone where the solvent evaporates and the precursor decomposes to form yttrium oxide particles.
One common aerosol technique is spray pyrolysis, where an aqueous or organic solution of this compound is sprayed into a furnace. The morphology and size of the resulting particles are influenced by factors such as the precursor concentration, furnace temperature, and carrier gas flow rate. While aqueous starting materials can be used, organic and combustible precursors are often preferred as they can lead to smaller and more homogeneous particles. tandfonline.com For instance, flame spray pyrolysis, a variation of this technique, has been used to produce complex mixed oxide nanoparticles, including yttrium-barium-copper oxides. tandfonline.com
Another aerosol-based method is plasma synthesis, where the precursor is introduced into a plasma jet. The high temperatures in the plasma (up to 10⁴ °C) decompose the precursor into ionic species, which then condense to form nanoparticles upon cooling. tandfonline.com These methods are capable of producing a wide variety of materials with controlled particle size distributions.
Carbon Dioxide Carbonization for Nanoneedle Formation
A novel and efficient method for producing one-dimensional (1D) yttrium oxide nanoneedles utilizes this compound (YCl₃) as the initial raw material in a process involving carbon dioxide carbonization. mdpi.comresearcher.lifenih.gov This technique is presented as a low-cost, simple, and low-pollution alternative that is amenable to industrial-scale production without the need for templates or surfactants. mdpi.com
The synthesis begins with the complete precipitation of the yttrium ion (Y³⁺) from a this compound solution into yttrium hydroxide (Y(OH)₃) using sodium hydroxide. mdpi.comnih.gov Following this, carbon dioxide (CO₂) gas is introduced into the resulting yttrium hydroxide slurry. mdpi.comresearcher.life This step initiates a process of homogenization-like carbonization, where CO₂ reacts to form carbonate ions (CO₃²⁻) or bicarbonate ions (HCO₃⁻) slowly and uniformly throughout the slurry. mdpi.com These ions then react with the yttrium hydroxide to form a yttrium carbonate precipitate. mdpi.comresearchgate.net
Research into the carbonization conditions revealed that temperature has the most significant effect on the morphology and structure of the resulting yttrium carbonate, more so than other parameters like CO₂ flow rate or stirring speed. mdpi.comresearcher.lifenih.gov Under optimal conditions, this process yields yttrium carbonate dihydrate (Y₂(CO₃)₃·2H₂O) with a distinct nanoneedle morphology. mdpi.comnih.gov The formation of these acicular crystals is attributed to solution supersaturation, followed by rapid crystal growth governed by oriented attachment (OA) and Ostwald ripening (OR) mechanisms. mdpi.comresearcher.lifenih.gov
Finally, the yttrium carbonate nanoneedles undergo heat treatment. Calcination at 600°C for two hours successfully converts the yttrium carbonate into cubic yttrium oxide (Y₂O₃) with a high degree of crystallinity. mdpi.com Importantly, the material retains its needle-like shape, resulting in Y₂O₃ nanoneedles with lengths of 1–2 micrometers (μm) and widths of 20–30 nanometers (nm). mdpi.comresearcher.life
Table 1: Synthesis of Yttrium Oxide Nanoneedles via Carbonization
| Parameter | Description | Value/Result | Source |
|---|---|---|---|
| Starting Material | The initial yttrium compound used in the process. | This compound (YCl₃) | mdpi.comresearcher.lifenih.gov |
| Intermediate 1 | The compound formed after precipitation with sodium hydroxide. | Yttrium Hydroxide (Y(OH)₃) | mdpi.comresearchgate.net |
| Process | The key method used to form the carbonate precursor. | Carbon Dioxide (CO₂) Carbonization | mdpi.com |
| Intermediate 2 | The nanostructured precursor formed after carbonization. | Yttrium Carbonate Dihydrate (Y₂(CO₃)₃·2H₂O) | mdpi.comnih.gov |
| Key Process Control | The most influential parameter on the final morphology. | Temperature | mdpi.comresearcher.life |
| Final Product | The compound obtained after calcination of the precursor. | Yttrium Oxide (Y₂O₃) | mdpi.com |
| Final Morphology | The shape and size of the final product. | Nanoneedles; 1-2 µm length, 20-30 nm width | mdpi.comresearcher.life |
Preparation of Radiopharmaceutical Precursors Utilizing Yttrium-90 Chloride
Yttrium-90 (⁹⁰Y) chloride is a critical radiopharmaceutical precursor used in nuclear medicine for therapeutic applications, particularly in cancer treatment. ontosight.airesearchgate.netopenmedscience.com It is not intended for direct administration to patients but is used exclusively for the in vitro radiolabeling of specific carrier molecules, such as monoclonal antibodies or peptides, that have been developed and authorized for this purpose. openmedscience.comeuropa.eu The resulting ⁹⁰Y-labeled compounds are then used in treatments like radioimmunotherapy (RIT) and radioembolization. ontosight.aiopenmedscience.com
The ⁹⁰Y isotope is a pure beta emitter with a half-life of approximately 64.1 hours (2.67 days), which is considered optimal for therapy. openmedscience.comeuropa.eu This half-life provides sufficient time for the preparation of the radiopharmaceutical, administration to the patient, and delivery of a therapeutic radiation dose to the target tumor before significant decay occurs. openmedscience.com ⁹⁰Y decays to stable Zirconium-90 (⁹⁰Zr). openmedscience.comeuropa.eu The production of ⁹⁰Y chloride typically involves the decay of its parent isotope, Strontium-90 (⁹⁰Sr), which is a fission product of uranium and plutonium. openmedscience.comeuropa.eu The separation of ⁹⁰Y from ⁹⁰Sr can be achieved using an extraction generator, for instance, employing centrifugal extractors with di-2-ethylhexylphosphoric acid (D2EHPA). researchgate.netsigmaaldrich.com
A kit for preparing ⁹⁰Y radiopharmaceuticals typically contains the ⁹⁰Y chloride solution, buffer solutions, and other necessary components. ontosight.ai The radiolabeling process involves the reaction of the soluble ⁹⁰Y chloride with a chelating agent that is attached to the targeting molecule. openmedscience.com This process must be conducted under sterile and apyrogenic conditions, and the final product undergoes rigorous quality control to ensure its purity and integrity for medical use. researchgate.netopenmedscience.com
Table 2: Characteristics of Yttrium-90 Chloride as a Radiopharmaceutical Precursor | Property | Description | Source | | :--- | :--- | :--- | | Isotope | The radioactive isotope of yttrium used. | Yttrium-90 (⁹⁰Y) | ontosight.aiopenmedscience.com | | Chemical Form | The chemical compound used as the precursor. | Yttrium (⁹⁰Y) chloride solution in diluted HCl | researchgate.neteuropa.eu | | Primary Use | The main application in nuclear medicine. | Radiolabeling of carrier molecules (e.g., monoclonal antibodies) | openmedscience.comeuropa.eu | | Therapeutic Application | The medical field where the final product is used. | Radioimmunotherapy (RIT), Radioembolization | ontosight.aiopenmedscience.com | | Radiation Type | The type of particle emitted during decay. | Pure Beta Emitter | openmedscience.com | | Half-life | The time for the radioactivity to reduce by half. | ~64.1 hours (2.67 days) | openmedscience.comeuropa.eu | | Decay Product | The stable isotope formed after decay. | Zirconium-90 (⁹⁰Zr) | openmedscience.comeuropa.eu | | Production Method | How the isotope is typically obtained. | Decay of Strontium-90 (⁹⁰Sr) | openmedscience.comeuropa.eu |
Metallothermic Reduction for Yttrium Metal Production from this compound
The production of high-purity yttrium metal can be achieved through the metallothermic reduction of anhydrous this compound. onemine.org911metallurgist.com This process involves reacting the this compound intermediate with a highly reactive metal reductant at elevated temperatures to yield yttrium metal sponge and a salt byproduct. onemine.orgoregonstate.edu The purity of the final yttrium metal is highly dependent on the purity of the initial this compound used. onemine.org
Various alkali and alkaline-earth metals have been studied as reductants. onemine.org Research has shown that lithium and sodium are the most effective reductants in terms of both the yield and purity of the resulting yttrium metal. onemine.org The reduction reaction is typically carried out in a retort under vacuum or an inert atmosphere to prevent contamination. 911metallurgist.comoregonstate.edu After the reaction is complete, the excess reductant and the salt byproduct (e.g., lithium chloride or sodium chloride) are removed, often by vacuum distillation at high temperatures (e.g., 900-950°C), leaving behind the yttrium metal sponge. 911metallurgist.com
Table 3: Comparison of Reductants for this compound Metallothermic Reduction
| Reductant | Typical Yield | Purity of Yttrium Metal | Key Findings | Source |
|---|---|---|---|---|
| Lithium | >95% (up to 100%) | High purity (>99.8%); 800-1000 ppm total impurities in larger tests. | Higher recovery and allows for simplified operation. | onemine.org911metallurgist.com |
| Sodium | 61% - 85% | High purity (>99.8%); as low as 125 ppm oxygen in lab tests. | Cheaper and readily available in high-purity form. | onemine.org911metallurgist.com |
Ion Exchange Methodologies for Modified Catalytic Materials
This compound is utilized in the synthesis of modified catalytic materials through ion exchange processes. researchgate.net This method involves introducing yttrium ions (Y³⁺) into the structure of a host material, such as a zeolite, to alter its acidic and catalytic properties. researchgate.net Ion exchange is a process where ions held on a solid material are exchanged for ions in a solution; in this case, Y³⁺ ions from a this compound solution replace other cations within the catalyst's framework. researchgate.netresearchgate.net
A specific example is the preparation of a yttrium-modified ZSM-5 zeolite (Y-ZSM-5), an efficient catalyst for converting fructose-based carbohydrates into methyl lactate (B86563). researchgate.net The synthesis is achieved through the ion exchange of a commercially available H-ZSM-5 zeolite with an aqueous solution of this compound (YCl₃). researchgate.net Following the ion exchange step, the material typically undergoes calcination. researchgate.net
Characterization of the resulting Y-ZSM-5 material has shown that the introduction of Y³⁺ species enhances the acid sites of the zeolite. researchgate.net This modification of the catalyst's surface chemistry can significantly improve its performance in specific chemical transformations. researchgate.net Layered yttrium hydroxides have also been studied for their anion exchange properties, where chloride ions can be trapped from a solution, demonstrating another application of yttrium compounds in ion exchange processes. rsc.org
Table 4: Example of Catalyst Modification using this compound | Parameter | Description | Source | | :--- | :--- | :--- | | Catalyst Host | The base material being modified. | H-ZSM-5 Zeolite | researchgate.net | | Modifying Agent | The source of the active ions. | this compound (YCl₃) | researchgate.net | | Synthesis Method | The process used to introduce the new ions. | Ion Exchange | researchgate.net | | Final Catalyst | The designation of the modified material. | Y-ZSM-5 | researchgate.net | | Effect of Modification | The change in the catalyst's properties. | Enhancement of acid sites | researchgate.net | | Application | A demonstrated use for the modified catalyst. | Catalytic conversion of fructose (B13574) to methyl lactate | researchgate.net |
Coordination Chemistry and Solution Behavior of Yttrium Chloride
Complexation and Hydration Studies of Yttrium(III) in Aqueous and Non-Aqueous Media
The behavior of the yttrium(III) ion (Y³⁺) in solution is significantly influenced by its interaction with surrounding solvent molecules and anions, leading to the formation of various complex and hydrated species. The nature of these species is dependent on factors such as temperature, pressure, and the chemical composition of the fluid.
In chloride-rich hydrothermal fluids, which are crucial in the transport and deposition of rare earth elements (REE) in geological systems, yttrium primarily forms chloride complexes. exlibrisgroup.com Studies combining ab initio molecular dynamics and in situ X-ray absorption spectroscopy (XAS) have provided detailed insights into the speciation of yttrium under these conditions. exlibrisgroup.com
At elevated temperatures (e.g., 800 °C) and pressures (1.3 to 4.5 GPa), yttrium chloride aqueous complexes are observed, with YCl₃ and YCl₂⁺ being the predominant species. uni-koeln.de The total coordination number of yttrium, including both water molecules and chloride ions, has been shown to change from seven to eight within this pressure range. copernicus.orgresearchgate.net These findings are critical for understanding the mobility of yttrium in environments such as subduction zones and magmatic-hydrothermal systems. exlibrisgroup.com
X-ray absorption spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), has been a powerful tool for determining the local coordination environment of the Y³⁺ ion in aqueous solutions. acs.orgresearchgate.net
Multiple studies have consistently shown that the hydrated yttrium(III) ion is coordinated by eight water molecules in aqueous solution. researchgate.netrsc.org The Y-O bond distance for the first hydration shell is consistently reported to be around 2.35 to 2.37 Å. acs.orgresearchgate.net The geometry of this eight-fold coordination is best described as a symmetric square antiprism. acs.orgaip.org
Some studies have also identified a second hydration sphere containing approximately 16 water molecules at a mean distance of 4.40 Å from the yttrium ion. researchgate.net The hydration structure around the Y³⁺ cation appears to remain consistent across a wide range of concentrations, from dilute solutions to more concentrated ones. acs.org There is generally no evidence of inner-sphere complex formation with counter-ions like bromide in aqueous solutions, even at high concentrations. acs.org
Table 1: Structural Parameters of Hydrated Yttrium(III) Ion from Spectroscopic Studies
| Technique | Coordination Number (H₂O) | Y-O Bond Distance (Å) | Second Hydration Shell | Reference |
|---|---|---|---|---|
| EXAFS & LAXS | 8 | 2.368(5) | ~16 O atoms at 4.40(4) Å | researchgate.net |
| XAS | 8 | 2.35 | Not specified | acs.org |
| AXD | 8 | ~2.30 | Y³⁺···O and Y³⁺···Cl⁻ at 4.77 Å | researchgate.net |
| Neutron Scattering & EXAFS | 8 | 2.366 | ~16 H₂O at 4.40 Å | rsc.org |
| Car-Parrinello MD | 8 | Not specified | Not specified | aip.org |
EXAFS: Extended X-ray Absorption Fine Structure, LAXS: Large Angle X-ray Scattering, AXD: Anomalous X-ray Diffraction, MD: Molecular Dynamics.
The stability of this compound complexes in solution is quantified by their formation constants. At 25°C, yttrium(III) forms relatively weak complexes with chloride ions. researchgate.net The formation constant for the species YCl²⁺ (Y³⁺ + Cl⁻ ⇌ YCl²⁺) has been determined, with a logarithm of the stability constant (log K) value reported.
Specifically, the formation constant for YCl²⁺ at 25°C and zero ionic strength is given as logClβ₁⁰ = 0.65 ± 0.05. researchgate.netusf.edu The formation of polychloro complexes of yttrium, such as [YCl₂]⁺, [YCl₃], and [YCl₄]⁻, has been studied in non-aqueous solvents like N,N-dimethylformamide (DMF). rsc.orgrsc.org In DMF, the stability of these chloro complexes is greater than that of the corresponding bromo complexes, which is expected for a hard metal ion like Y³⁺. rsc.org
Table 2: Logarithm of Cumulative Formation Constants (log K) for this compound Complexes
| Complex | log K₁ | log K₂ | log K₃ | log K₄ | Conditions | Reference |
|---|---|---|---|---|---|---|
| [YCl]²⁺ | 1.32 | - | - | - | Not specified | wordpress.com |
| [YCl]²⁺ | 0.65 ± 0.05 | - | - | - | 25°C, zero ionic strength | researchgate.netusf.edu |
| [YCl]²⁺, [YCl₂]⁺, [YCl₃], [YCl₄]⁻ | Yes | Yes | Yes | Yes | 25°C, in DMF | rsc.orgrsc.org |
Note: Specific values for higher-order complexes in DMF were determined but are not individually listed in the abstract.
Ab initio molecular dynamics (AIMD) simulations provide a theoretical framework to investigate the structure and thermodynamics of aqueous species at conditions that can be difficult to probe experimentally, such as those found in deep Earth environments. uni-koeln.decopernicus.org
Simulations of aqueous yttrium-chloride systems at 800 °C and pressures between 1.3 and 4.5 GPa reveal important details about complexation. researchgate.netdntb.gov.ua In these high-temperature and high-pressure environments, the total coordination number of yttrium (by water and chloride) transitions from seven to eight as pressure increases. copernicus.orgcopernicus.org For yttrium-chloride species, a maximum of three chloride ligands were observed to coordinate with the yttrium ion, forming species like [YCl₃(H₂O)₄]aq. copernicus.orgresearchgate.net
These simulations also indicate that yttrium can promote the self-ionization of surrounding water molecules, a property that may be common for highly charged cations under extreme conditions. copernicus.orgresearchgate.net Furthermore, thermodynamic data derived from these simulations suggest that aqueous yttrium fluoride (B91410) complexes are more stable than their chloride counterparts under conditions relevant to slab dehydration. researchgate.netcopernicus.org
Formation Constants of Yttrium and Rare Earth Element Chloride Complexes
Synthesis and Structural Elucidation of Yttrium Coordination Complexes
The synthesis of this compound-derived coordination complexes with various organic ligands allows for the creation of new materials with specific structural and reactive properties.
Yttrium(III) complexes have been synthesized using a variety of ligands, including those with phosphorus and nitrogen donor atoms (P,N ligands). For example, heteroleptic yttrium methanediide silanide (B1217022) complexes have been prepared through salt metathesis reactions involving a yttrium methanediide iodide precursor and silanide ligand-transfer reagents. nih.gov These reactions yield complexes that feature rare, structurally authenticated yttrium-silicon bonds. nih.govacs.org The resulting complexes were characterized by methods including single-crystal X-ray diffraction and multinuclear NMR spectroscopy, which confirmed their molecular structures. nih.gov
Similarly, yttrium complexes have been prepared with other multidentate ligands, such as the cyclam-based ligand H₂Bn₂Cyclam. Reaction of Y[N(SiMe₃)₂]₃ with this ligand yields the yttrium amido derivative [(Bn₂Cyclam)Y(N(SiMe₃)₂)], which has been structurally characterized by X-ray diffraction. mdpi.com In this complex, the yttrium atom is coordinated to the four nitrogen atoms of the macrocycle and one amido ligand, resulting in a distorted trigonal bipyramidal geometry. mdpi.com The synthesis of isostructural {Cr₃Ln₃} complexes, including the yttrium analogue, has also been reported, employing N-methyldiethanolamine and pivalate (B1233124) ligands. rsc.org
This compound Complexes with O-Donor Ligands (e.g., Diglyme (B29089), Tetrahydrofuran)
This compound readily forms complexes with oxygen-donating ligands like diglyme (bis(2-methoxyethyl) ether) and tetrahydrofuran (B95107) (THF). The synthesis of these complexes often involves the reaction of this compound hydrates with the respective ligands, sometimes in the presence of a dehydrating agent like trimethylsilyl (B98337) chloride. chem-soc.si
A variety of mononuclear and binuclear complexes have been synthesized and structurally characterized. For instance, the reaction of this compound hydrate (B1144303) with diglyme and THF can yield the mononuclear complex [YCl₃(diglyme)(THF)]. chem-soc.si In this complex, the yttrium ion is seven-coordinate, adopting a distorted pentagonal bipyramidal geometry. chem-soc.si The coordination sphere consists of three chloride ions, three oxygen atoms from the tridentate diglyme ligand, and one oxygen atom from the THF molecule. chem-soc.si
Binuclear complexes, such as [YCl₃(diglyme)]₂, can also be formed, particularly through recrystallization from solvents like dichloromethane. chem-soc.si In these dimeric structures, the yttrium ions are also seven-coordinate and feature bridging chloride ions. chem-soc.si The Y-O and Y-Cl interatomic distances in these complexes are comparable to those found in similar complexes of the late lanthanides, such as dysprosium and erbium. chem-soc.si
The table below summarizes key structural information for some this compound complexes with O-donor ligands.
| Compound | Formula | Coordination Number | Geometry | Key Structural Features |
| This compound Diglyme THF | [YCl₃(diglyme)(THF)] | 7 | Distorted Pentagonal Bipyramidal | Mononuclear, three Cl⁻ ions, one tridentate diglyme, and one THF molecule coordinated to Y³⁺. chem-soc.si |
| Di-yttrium Chloride Diglyme | [YCl₃(diglyme)]₂ | 7 | Distorted Pentagonal Bipyramidal | Binuclear, with two bridging and two non-bridging chloride ions per yttrium center. chem-soc.si |
| This compound THF | YCl₃(THF)₃ | 6 | Octahedral (presumed) | A common starting material for further synthesis. prochemonline.com |
Yttrium(III)-Flavonoid Complexes: Spectroscopic and Theoretical Investigations
Flavonoids, a class of polyphenolic compounds, are known to form stable complexes with various metal ions, including yttrium(III). The biological activity of flavonoids is often enhanced upon coordination with metal ions. conicet.gov.ar Spectroscopic techniques such as UV-Vis, IR, and NMR, coupled with theoretical calculations like Density Functional Theory (DFT), are instrumental in elucidating the structure and bonding in these complexes. nih.govconicet.gov.ar
Studies have shown that flavonoids with hydroxyl groups at the C3 or C5 positions and an adjacent carbonyl group at C4 are particularly effective at forming stable chelate rings with metal ions. conicet.gov.arnih.gov For instance, in the complexation of morin (B1676745) with Cr(III), a process analogous to what would be expected with Y(III), it was found that the 5-hydroxy and 4-keto groups are the primary binding sites, leading to the formation of a stable six-membered ring. nih.gov This chelation results in significant shifts in the UV-Vis absorption bands, specifically a bathochromic (red) shift, indicating increased conjugation in the flavonoid system upon complexation. nih.gov
¹H NMR spectroscopy is a powerful tool for identifying the specific hydroxyl groups involved in chelation. The disappearance or significant shift of a hydroxyl proton signal in the NMR spectrum of the complex compared to the free ligand provides direct evidence of its involvement in bonding to the yttrium ion. nih.gov
Single Crystal Growth of this compound Coordinated with Thiourea (B124793)
Single crystals of this compound complexed with thiourea (YCTH) have been successfully grown from aqueous solutions using the slow solvent evaporation technique. researchgate.netaip.orgaip.org These semi-organic crystals are of interest for their potential nonlinear optical (NLO) properties. aip.org Thiourea, a centrosymmetric molecule, can form non-centrosymmetric crystals when complexed with inorganic salts like this compound, a prerequisite for second-order NLO activity. aip.org
The chemical reaction for the formation of the complex is proposed as: YCl₃ + 3CS(NH₂)₂ → Y[CS(NH₂)₂]₃Cl₃ aip.org
Characterization of the grown crystals reveals an orthorhombic crystal system with the non-centrosymmetric space group Pn2₁a. researchgate.netaip.org Thermal analysis (TG/DTA) indicates that the grown crystal is thermally stable up to 118°C, after which it undergoes decomposition. aip.org Spectroscopic studies (FTIR, UV-Vis-NIR) confirm the formation of the complex and provide insights into its optical properties. The UV cut-off wavelength for these crystals is observed at a low value (around 225-246 nm), and they exhibit wide transmittance in the visible region, which is a desirable characteristic for NLO materials. aip.orgaip.org
| Property | Finding |
| Crystal System | Orthorhombic researchgate.netaip.org |
| Space Group | Pn2₁a (non-centrosymmetric) researchgate.netaip.org |
| Thermal Stability | Stable up to 118°C aip.org |
| UV Cut-off Wavelength | ~225-246 nm aip.orgaip.org |
| Optical Band Gap | 4.2 eV aip.org |
| Transmittance | Wide transmittance in the visible region aip.orgaip.org |
Ligand Exchange Kinetics and Thermodynamics in this compound Systems
The study of ligand exchange kinetics and thermodynamics in this compound systems is crucial for understanding reaction mechanisms and designing new synthetic routes. Ligand substitution reactions can proceed through different mechanisms, primarily associative or dissociative, which can often be distinguished by their rate laws. libretexts.org An associative mechanism involves the formation of a higher-coordinate intermediate, while a dissociative mechanism proceeds through a lower-coordinate intermediate. libretexts.org
For yttrium complexes, which are often 6-coordinate or higher, dissociative mechanisms are generally more likely. libretexts.org Kinetic investigations of ligand exchange in tris(oxazolinyl)borato yttrium compounds have shown that the interaction between the yttrium center and the primary ligand is robust, even in the presence of other potential ligands. core.ac.uk For example, in [Y(κ³-ToM)(CH₂SiMe₃)₂(THF)], the exchange of the THF ligand is rapid at room temperature, and the activation parameters are consistent with a dissociative mechanism. core.ac.uk
Ab initio molecular dynamics simulations have been used to study the thermodynamics of yttrium-chloride and yttrium-fluoride complexes in aqueous solutions at high temperatures and pressures. copernicus.org These studies show that the total coordination number of yttrium can change with pressure and that yttrium-fluoride complexes are thermodynamically more stable than their chloride counterparts under conditions relevant to slab dehydration in subduction zones. copernicus.org The dissociation of a chloride ligand from a hydrated this compound complex, such as [YCl₃(H₂O)₄]aq, is often preceded by the association of a water molecule. copernicus.org
Role of Coordination Control in Material Synthesis and Property Modulation
Controlling the coordination environment of this compound is a powerful strategy for synthesizing new materials with tailored properties. This is particularly evident in the field of metal-organic frameworks (MOFs). researchgate.netfrontiersin.org Yttrium's coordination chemistry, similar to that of lanthanides, is dominated by steric and electronic factors, which can make the self-assembly of predictable structures challenging. researchgate.net
Coordination modulation, which involves the addition of competing monotopic ligands (modulators) to the synthesis mixture, has emerged as a key technique to control the crystallization of Y-MOFs. frontiersin.orgrsc.org This approach can influence particle size, enhance crystallinity, introduce defects, and even select for specific structural phases. rsc.org By using different modulators in the synthesis of yttrium-based MOFs with the same organic linker, it is possible to access a variety of different framework structures. frontiersin.org
This control over the local structure of this compound-based materials can have significant impacts on their functional properties. For example, in the synthesis of the solid electrolyte Li₃YCl₆, controlling the coordination of water molecules and using an ammonium (B1175870) halide complex intermediate are crucial for obtaining the desired phase and optimizing its ionic conductivity for applications in all-solid-state batteries. rsc.org Similarly, modifying the ligands coordinated to luminescent copper iodide clusters, a principle applicable to yttrium complexes, can tune their photophysical properties. acs.org
Advanced Materials Science Applications of Yttrium Chloride
Electronic and Optical Materials Development
Yttrium chloride (YCl₃) serves as a critical precursor and additive in the development of a wide array of advanced electronic and optical materials. Its properties facilitate the synthesis and enhancement of materials with superior performance characteristics for next-generation technologies.
Perovskite Light-Emitting Diodes (LEDs) with Photoluminescence Enhancement
The efficiency of blue and sky-blue perovskite light-emitting diodes (PeLEDs) has historically lagged behind their green and red counterparts, primarily due to low photoluminescence quantum efficiency (PLQE) in wide-bandgap perovskites. osti.govchoise-efrc.org Recent research has demonstrated that the introduction of this compound can significantly overcome this limitation.
In one study, blending phenylethylammonium chloride (PEACl) into cesium lead halide perovskites (CsPbBr₃) created a mixture of 2D and 3D perovskites, which initially boosted the PLQE from 1.1% to 19.8%. osti.govosti.gov The subsequent addition of a small amount of yttrium(III) chloride to this mixture further and dramatically enhanced the PLQE to 49.7%. osti.govosti.govnsf.gov This enhancement is attributed to the incorporation of yttrium into the 3D perovskite grain. osti.govresearchgate.net While yttrium is integrated into the grain, it remains concentrated at the grain boundaries and surfaces. osti.govresearchgate.net This surface yttrium increases the bandgap of the grain's outer shell, effectively confining charge carriers within the grains and promoting efficient radiative recombination. osti.govresearchgate.net
The practical impact of this enhancement is substantial. The addition of 2% this compound to the perovskite film led to a significant increase in the external quantum efficiency (EQE) of sky-blue PeLEDs to a record 11.0%, with a maximum luminance of 9040 cd/m². osti.govchoise-efrc.org This represents a major advancement in the development of efficient blue-spectrum solid-state lighting.
Table 1: Impact of this compound on Perovskite LED Performance
| Perovskite Composition | Photoluminescence Quantum Efficiency (PLQE) | External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) |
| CsPbBr₂.₄Cl₀.₆ | 1.1% | --- | --- |
| CsPbBr₃:PEACl (1:1) | 19.8% | 5.6% | 5183 |
| CsPbBr₃:PEACl (1:1) with 2% YCl₃ | 49.7% | 11.0% | 9040 |
Data sourced from multiple research findings. osti.govnsf.govresearchgate.net
Phosphor Materials for Display Technologies and LEDs
This compound is a key precursor in the production of yttrium-based phosphors, which are fundamental components in modern lighting and display technologies. marketpublishers.comchemimpex.com These phosphors are critical for generating vibrant colors and enabling the energy efficiency of LEDs and display screens in televisions, computers, and smartphones. marketpublishers.comaemree.com
The most prominent application is in the synthesis of yttrium oxide (Y₂O₃), which serves as a stable host lattice for various rare-earth dopants. mdpi.comsfa-oxford.com For instance, europium-doped yttrium oxide phosphors are responsible for producing the vibrant red color in many displays. marketpublishers.comaemree.com this compound's ability to be converted into high-purity yttrium oxide makes it an indispensable ingredient for these applications. marketpublishers.comstanfordmaterials.com
In the context of white LEDs (W-LEDs), yttrium-based phosphors play a crucial role. A common method for producing white light involves using a blue InGaN LED chip coated with a yellow-emitting phosphor. researchgate.netoptica.org Cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce³⁺ or YAG:Ce), often synthesized from yttrium-containing precursors like this compound, is one of the most widely used phosphors for this purpose. researchgate.netcompoundsemiconductor.net The combination of the blue light from the LED and the yellow light from the phosphor creates white light. researchgate.net The stability and luminescent properties of these yttrium-based host materials ensure consistent brightness and a long operational lifespan for high-end displays and energy-efficient lighting. sfa-oxford.comstanfordmaterials.com
Semiconductor Doping and Nanoelectronics Applications
In the semiconductor industry, this compound is utilized as a doping agent in the fabrication of silicon and other semiconductor materials. stanfordmaterials.com When introduced in trace amounts, yttrium helps to modify the electrical properties of the semiconductor, enhancing both conductivity and thermal stability. stanfordmaterials.com This allows for the production of smaller, faster, and more energy-efficient integrated circuits. stanfordmaterials.com
Furthermore, this compound is a valuable precursor in the field of nanotechnology for the synthesis of yttrium-based nanostructures with unique optical and electronic behaviors. stanfordmaterials.comstanfordmaterials.com These nanomaterials are being explored for the development of next-generation nanoelectronic devices, advanced sensors, and quantum materials. stanfordmaterials.com The impact of yttrium doping on materials like nickel oxide is being studied for its potential to alter properties such as lattice strain and dislocation density for semiconductor applications. researchgate.net
Optical Glass and Lens Manufacturing
This compound, often through its conversion to yttrium oxide (Y₂O₃), is a frequent additive in the manufacturing of specialty optical glasses and precision lenses. aemree.comstanfordmaterials.com The addition of yttrium enhances key optical properties of the glass, such as the refractive index, while also improving its resistance to heat and shock. aemree.comgprareearth.comsuoyi-group.com
An increased refractive index allows for a higher degree of light focusing, which results in sharper and clearer images in high-performance optical systems like camera lenses, telescopes, and microscopes. gprareearth.com By carefully controlling the composition, manufacturers can also manage the dispersion properties of the glass to correct for chromatic aberration, an optical defect that causes color fringing. gprareearth.com Yttrium-doped glasses are therefore essential for high-resolution imaging systems and other precision scientific instruments. stanfordmaterials.comgprareearth.com Yttrium fluoride (B91410), another compound derivable from this compound, is also used for optical coatings and to create antireflective layers. lesker.commade-in-china.com
Laser Gain Media in Laser Technology
This compound serves as a precursor for producing yttrium-based crystals that are central to solid-state laser technology. stanfordmaterials.comstanfordmaterials.com These crystals function as the laser gain medium, which is the material that amplifies light to generate a laser beam. rp-photonics.com Yttrium-based hosts, such as yttrium aluminum garnet (YAG), are particularly desirable for laser applications due to their high thermal conductivity, mechanical strength, and chemical stability. arcjournals.org
Crystals like Neodymium-doped YAG (Nd:YAG) and Ytterbium-doped YAG (Yb:YAG) are among the most common laser gain media. rp-photonics.comamericanelements.com this compound can be used in the synthesis of the nanocrystalline powders that are then processed into these transparent ceramic or single-crystal laser components. ethz.chresearchgate.net These yttrium-based lasers are employed in a vast range of applications, from industrial cutting and welding to medical surgery and defense systems. stanfordmaterials.comarcjournals.org The quality of the yttrium precursor is crucial for producing laser media capable of high output power and efficiency. stanfordmaterials.com
Yttrium Arsenate (YAsO₄) for Optoelectronic Devices
Yttrium arsenate (YAsO₄) is an emerging material with significant potential for optoelectronic applications, including roles in lasers and detectors. stanfordmaterials.com this compound can act as a precursor for synthesizing yttrium-based nanomaterials, including compounds like yttrium arsenide (YAs), which is a semiconductor material with applications in high-performance transistors, LEDs, and photodetectors. stanfordmaterials.comsamaterials.com While distinct from yttrium arsenate, the synthesis routes for these advanced yttrium compounds often rely on high-purity yttrium sources like this compound. The development of materials like yttrium arsenate and yttrium arsenic selenide (B1212193) nanocomposites is being explored for their use in optical waveguides, infrared lasers, and other optoelectronic devices. nih.gov
Magnetic Materials Research
This compound is instrumental in the synthesis and enhancement of various magnetic materials, contributing to technologies ranging from data storage to high-performance magnets. stanfordmaterials.comsamaterials.com
Enhancement of Magnetic Properties in High-Performance Magnets
This compound is utilized as a precursor in the synthesis of yttrium-iron alloys and doped magnetic nanoparticles, which exhibit enhanced magnetic properties. stanfordmaterials.comaip.org The introduction of yttrium, often via a chloride precursor, into magnetic alloys can improve magnetic coercivity and thermal resistance. stanfordmaterials.com This is crucial for magnets that need to maintain stable performance at elevated temperatures. stanfordmaterials.com
Research on yttrium-doped manganites, synthesized using wet chemical routes, has shown that yttrium doping influences the material's structural and magnetocaloric properties. researchgate.net Specifically, in nanocrystalline Pr₀.₇₋ₓYₓBa₀.₃MnO₃ compounds, yttrium doping maintains the orthorhombic crystal structure while affecting the crystallite size and lattice strain. researchgate.net Magnetic measurements reveal that these materials undergo a paramagnetic to ferromagnetic phase transition. researchgate.net
In another study, yttrium-doped iron oxide (Fe₃O₄) nanoparticles were synthesized with the goal of increasing magnetization for applications like magnetic hyperthermia. acs.org The doping with Y³⁺ cations was found to expand the cell volume, which is consistent with the preferential entry of Y³⁺ into the octahedral sites of the magnetite structure. acs.org This structural modification directly impacts the magnetic properties of the nanoparticles. acs.org
The synthesis of Y₂Fe₁₇ alloy nanoparticles using yttrium (III) chloride as a precursor has demonstrated that reducing the nanoparticle size leads to an increase in magnetization per unit of applied magnetic field, a decrease in coercivity, and a significant reduction in hysteresis. aip.org This highlights the role of this compound in creating nanostructured magnetic materials with tailored properties. aip.org
Table 1: Impact of Yttrium Doping on Magnetic Properties
| Material System | Synthesis Precursor | Key Findings | Reference |
| Pr₀.₇₋ₓYₓBa₀.₃MnO₃ | This compound | Exhibits orthorhombic crystal structure; shows paramagnetic to ferromagnetic transition. | researchgate.net |
| Y³⁺-doped Fe₃O₄ NPs | This compound | Y³⁺ doping increases magnetization; Y³⁺ preferentially enters octahedral sites, expanding cell volume. | acs.orgscielo.br |
| Y₂Fe₁₇ Nanoparticles | Yttrium (III) chloride | Reduced nanoparticle size increases magnetization and decreases coercivity and hysteresis. | aip.org |
| Y³⁺-doped Fe₃O₄ NPs | This compound | Doping improves the superparamagnetic behavior of magnetite nanoparticles. | scielo.br |
Applications in Data Storage and Sensors
The enhanced magnetic properties derived from this compound-based materials are directly applicable to data storage and sensor technologies. stanfordmaterials.commarketpublishers.com High-performance magnets with improved thermal stability and coercivity are essential components in hard drives and advanced sensors. stanfordmaterials.com Yttrium-iron-garnets, for which this compound can be a precursor, are particularly effective as microwave filters. samaterials.com
The development of magnetic nanoparticles with tunable properties, such as those seen in yttrium-doped hematite (B75146), is crucial for magnetic data storage. researchgate.net Research has shown that doping hematite with yttrium can shift its behavior towards being weakly ferromagnetic, a property that is sensitive to the dopant concentration. researchgate.net This tunability is a key factor in designing next-generation data storage media. Furthermore, this compound is used in the synthesis of materials for advanced sensors integral to modern electronic devices. marketpublishers.com
Ceramic and Superconducting Materials
This compound is a key enabler in the production of advanced ceramics and high-temperature superconductors, often serving as a precursor to yttrium oxide (Y₂O₃). marketpublishers.comstanfordmaterials.com
Advanced Ceramics with Improved Mechanical and Thermal Characteristics
This compound is used to produce yttrium oxide, which enhances the strength, hardness, and thermal shock resistance of technical ceramics. stanfordmaterials.com These advanced ceramics find applications in demanding environments such as jet engines and high-temperature sensors. stanfordmaterials.commarketpublishers.com Yttria, derived from this compound, acts as a sintering additive, allowing ceramic materials to densify at lower temperatures, which reduces the likelihood of defects. stanfordmaterials.com
In the production of silicon nitride (Si₃N₄) ceramics, using yttrium oxychloride (YOCl), derived from this compound, as a sintering additive instead of yttrium oxide has been shown to increase the thermal conductivity by about 15% to 85 W/m·K. researchgate.net This is attributed to a reduction in the amount of low thermal conductive oxide grain-boundary phases. researchgate.net Similarly, yttrium oxide as a sintering aid in cordierite (B72626)–mullite composite ceramics promotes the formation of the cordierite phase, refines the microstructure, and significantly improves mechanical properties and thermal shock stability. mdpi.com For instance, a 3 wt% addition of yttrium oxide can increase the room-temperature compressive strength by 121% and the flexural strength by 177%. mdpi.com
This compound can also be a precursor for creating yttrium-stabilized zirconia (YSZ), a robust ceramic with excellent thermal stability and corrosion resistance. marketpublishers.com YSZ is utilized in thermal barrier coatings for gas turbines and as a high-temperature sensor material. marketpublishers.com
Table 2: Effect of Yttrium-Based Additives on Ceramic Properties
| Ceramic System | Yttrium Compound Used | Improvement | Reference |
| Silicon Nitride (Si₃N₄) | Yttrium Oxychloride (YOCl) | Thermal conductivity increased by ~15% (to 85 W/m·K). | researchgate.net |
| Cordierite–Mullite | Yttrium Oxide (from YCl₃) | Compressive strength increased by 121%; flexural strength by 177%. | mdpi.com |
| Zirconia (ZrO₂) | Yttrium Oxide (from YCl₃) | Stabilizes the ceramic structure for high-temperature applications. | marketpublishers.com |
| Aluminum Nitride (AlN) | Yttrium Oxide (Y₂O₃) | Thermal conductivity increased from 114 W/(m·K) to 218 W/(m·K) with 4% Y₂O₃. | google.com |
Development of Superconducting Materials
Yttrium is a critical component of high-temperature superconductors, most notably yttrium barium copper oxide (YBCO). stanfordmaterials.comrenovables.blog this compound serves as a precursor in the synthesis of these complex materials. marketpublishers.com The discovery of YBCO was a revolutionary step in materials science, enabling superconductivity at temperatures achievable with liquid nitrogen. renovables.blog
The synthesis of YBCO often involves the use of precursor compositions containing salts of yttrium, barium, and copper. google.comgoogle.com this compound can be a component in these precursor mixtures. Research has shown that the addition of chlorine-containing compounds in the precursor can be effective in avoiding the formation of barium carbonate (BaCO₃), leading to better texture and density in the final YBCO thin films. mdpi.com This results in significantly higher critical current density (Jc). mdpi.com The use of soluble molecular precursors, synthesized from metal alkoxides including an yttrium source, can lead to the formation of oriented sheets of the orthorhombic YBCO phase upon pyrolysis and oxidation. aip.org
Solid Electrolytes for Energy Storage Devices
This compound is emerging as a significant material in the development of solid-state batteries, which promise higher safety and energy density compared to traditional lithium-ion batteries with liquid electrolytes. marketpublishers.comeepower.com Yttrium-based chloride solid electrolytes, such as lithium this compound (Li₃YCl₆), are being investigated for their high ionic conductivity and electrochemical stability. eepower.comresearchgate.net
Research using density functional theory and molecular dynamics has identified yttrium-sodium halides like Na₃YCl₆ as promising solid-state electrolytes for sodium-ion batteries. pku.edu.cnacs.org These materials exhibit a good balance of high ionic conductivity (0.77 mS cm⁻¹ at 300 K for Na₃YCl₆) and a wide electrochemical window (0.51–3.75 V), overcoming some of the limitations of sulfide- and oxide-based electrolytes. pku.edu.cnacs.org
Studies on lithium-based systems have explored the crystal structure and ionic conductivity of yttrium-based chlorides. uq.edu.au It has been found that creating a lithium-deficient state in Li-Y-Cl compounds can facilitate the diffusion of lithium ions. uq.edu.au Furthermore, doping with cations like niobium (Nb) can increase the ionic conductivity to nearly 1.0 × 10⁻³ S/cm and enhance electrochemical stability. uq.edu.au The arrangement of metal ions within the electrolyte structure is critical; for optimal ionic conductivity in lithium this compound, the metal ion occupancy needs to be within a specific range to ensure a wide pathway for lithium ions without obstructing their movement. eepower.comazom.com This fundamental understanding is paving the way for the design of new, high-performance chloride-based solid electrolytes for all-solid-state batteries. eepower.comazom.comscitechdaily.com
Table 3: Properties of Yttrium-Based Solid Electrolytes
| Electrolyte Material | Application | Ionic Conductivity (at 300K) | Electrochemical Window | Reference |
| Na₃YCl₆ | Sodium-ion Batteries | 0.77 mS cm⁻¹ | 0.51–3.75 V | pku.edu.cnacs.org |
| Li-Y-Nb-Cl | Lithium-ion Batteries | ~1.0 × 10⁻³ S/cm | High | uq.edu.au |
| Li₃YCl₆ | Lithium-ion Batteries | High | Wide | eepower.comresearchgate.net |
Tuning Local Structure for Enhanced Ionic Transport and Li⁺ Diffusivity
Several strategies have proven effective in modifying the local structure to boost Li⁺ transport:
Synthesis Method: The procedure used to synthesize Li₃YCl₆ has a profound impact on its structural and transport properties. d-nb.info Mechanochemical (MC) synthesis, such as high-energy ball milling, can introduce significant cation disorder and structural distortions compared to conventional solid-state (SS) synthesis. acs.orgd-nb.info This disorder can expand the bottlenecks for lithium diffusion, leading to a substantial increase in ionic conductivity. d-nb.info For instance, MC-synthesized Li₃YCl₆ exhibits a room-temperature ionic conductivity of around 0.42 mS·cm⁻¹, whereas SS-synthesized samples show a much lower conductivity of approximately 0.02 mS·cm⁻¹. acs.org
Aliovalent Doping: Introducing cations with a different charge (aliovalent doping) is a powerful method to create vacancies in the lithium sublattice, which are essential for ion hopping. osti.govnrel.gov For example, substituting a small amount of Y³⁺ with Zr⁴⁺ (Li₃₋ₓY₁₋ₓZrₓCl₆) increases the concentration of Li⁺ vacancies, which can improve the bulk ionic conductivity from the 10⁻⁵ S·cm⁻¹ range to the 10⁻³ S·cm⁻¹ range. osti.govberkeley.edu This enhancement is attributed to both the increased number of available sites for lithium to jump to and a reduced energy barrier for migration. osti.gov
Controlling Stoichiometry: Deliberately creating off-stoichiometric compositions can also enhance ionic conductivity. Reducing the lithium content in solid-state synthesized Li₃₋₃ₓY₁₊ₓCl₆ leads to the formation of an orthorhombic phase that exhibits higher ionic conductivity than the standard trigonal phase. acs.org The highest conductivity in this series, 0.38 mS·cm⁻¹, was achieved for the composition Li₂.₆₁Y₁.₁₃Cl₆ (x=0.13). acs.org This approach introduces more trapped Li⁺ ions that can be thermally activated as mobile charge carriers, while also lowering the activation energy for ion hopping. acs.org
Suppressing Order-Disorder Transitions: In some Li₃YCl₆ structures, a transition from a disordered, highly conductive state to a more ordered, less conductive state can occur as the temperature is lowered. acs.org Preventing this transition is crucial for maintaining high ionic conductivity at room temperature. The presence of Li/Y antisite defects—where a small percentage of lithium and yttrium ions swap positions—has been shown to suppress this ordering tendency and maintain a lower activation energy for diffusion across a wider temperature range. acs.org
Table 2: Ionic Conductivity of Modified Li₃YCl₆ Materials
| Material Composition | Synthesis/Modification | Room-Temperature Ionic Conductivity (σ₂₅) | Activation Energy (Ea) |
| Li₃YCl₆ | Solid-State (SS) | ~0.02 mS·cm⁻¹ acs.org | N/A |
| Li₃YCl₆ | Mechanochemical (MC) | 0.42 mS·cm⁻¹ acs.org | N/A |
| Li₂.₆₁Y₁.₁₃Cl₆ (x=0.13) | Solid-State (SS) | 0.38 mS·cm⁻¹ acs.org | N/A |
| Li₂.₆₁Y₁.₁₃Cl₆ | Mechanochemical (MC) | 0.47 mS·cm⁻¹ acs.org | N/A |
| Li₃YCl₆ | Ampoule Synthesis | 1.7 x 10⁻⁵ S·cm⁻¹ d-nb.info | N/A |
| Li₃YCl₆ | Ball-Milled (as-prepared) | 3.1 x 10⁻⁴ S·cm⁻¹ d-nb.info | N/A |
| Li₂.₅Sc₀.₅Zr₀.₅Cl₆ | Zr Substitution | 2.23 mS·cm⁻¹ researchgate.net | 0.26 eV researchgate.net |
| Li₃YCl₆ with 5.56% Li/Y antisite defects | Computational Model | N/A | 0.32 eV acs.org |
Catalytic Applications of Yttrium Chloride
Yttrium Chloride as a Lewis Acid Catalyst in Organic Synthesis and Polymerization
As a Lewis acid, this compound can accept electron pairs, a property that makes it an effective catalyst for numerous organic reactions. researchgate.netrsc.org It has been utilized in the polymerization of olefins and the ring-opening polymerization (ROP) of cyclic esters. ontosight.airsc.org For instance, this compound, in combination with other reagents, can initiate the ROP of ε-caprolactone to produce polycaprolactone, a biodegradable polyester. glaserchemgroup.com Studies have also shown that yttrium triflate (Y(OTf)₃), a related yttrium salt, can influence the stereochemistry of radical polymerization of methacrylates, leading to increased isotacticity. researchgate.net The catalytic activity of this compound extends to multicomponent reactions, such as the Birum–Oleksyszyn reaction for the synthesis of α-aminophosphonates, where it promotes imine formation and subsequent phosphonylation. rsc.org Furthermore, this compound has been employed to catalyze the reaction between o-aminothiophenol and benzaldehyde (B42025) for the synthesis of benzothiazoles. acs.org
Ring-Opening Copolymerization (ROCOP) for Polyester Synthesis
The synthesis of polyesters through the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a significant area where this compound-based catalysts have demonstrated remarkable efficacy. rsc.orgrsc.org This method offers a pathway to sustainable aliphatic polyesters with tunable properties. rsc.orgx-mol.netresearchgate.net
This compound Salts as Catalysts for Epoxide and Cyclic Anhydride (B1165640) Copolymerization
Simple this compound salts, such as YCl₃(THF)₃.₅ and its hydrated form YCl₃·6H₂O, when paired with a cocatalyst like bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl), act as highly efficient catalysts for the ROCOP of various epoxides and cyclic anhydrides. rsc.orgrsc.orgx-mol.netrsc.org This catalytic system has been successfully applied to at least ten different combinations of monomers, including monosubstituted and disubstituted epoxides with monocyclic, bicyclic, and tricyclic anhydrides. rsc.orgx-mol.net Research has shown that both the this compound catalyst and the [PPN]Cl cocatalyst are necessary for efficient catalysis, as control reactions with only one component resulted in significantly lower yields. rsc.org The mechanism involves the yttrium center acting as a Lewis acid to activate the monomers, facilitating the alternating insertion into the growing polymer chain. acs.orgnih.gov
Control of Dispersity and Suppression of Side Reactions
A key advantage of the this compound/[PPN]Cl catalytic system is its ability to produce polyesters with excellent control over dispersity (Đ), a measure of the uniformity of polymer chain lengths. rsc.orgx-mol.netresearchgate.net Despite the absence of a complex supporting ligand framework, these simple salts effectively suppress common side reactions that often plague ROCOP, such as the homopolymerization of epoxides (leading to polyether formation) and transesterification. rsc.orgrsc.org This control is maintained even at elevated temperatures, for example, at 110 °C, where the catalytic activity increases dramatically without sacrificing control over the polymer structure. rsc.org The resulting polyesters exhibit a perfectly alternating microstructure with well-defined end groups. rsc.org Time-point studies have revealed a linear increase in polymer molecular weight with monomer conversion while maintaining narrow dispersities (Đ < 1.11), which is indicative of a living polymerization process. rsc.org
High Molecular Weight Polyester Production
The this compound-based catalytic system has proven exceptionally capable of producing high molecular weight polyesters. rsc.orgx-mol.net Using the YCl₃(THF)₃.₅/[PPN]Cl pair, researchers have achieved the highest molecular weight reported to date for this type of ROCOP, reaching 302.2 kDa with a monosubstituted epoxide and a tricyclic anhydride. rsc.orgx-mol.netresearchgate.net Even with more challenging disubstituted epoxides, which are generally harder to polymerize to high molecular weights, this system has yielded polyesters with remarkably high molecular weights. rsc.org For instance, the copolymerization of cyclohexene (B86901) oxide (CHO) and carbic anhydride (CPMA) at a low catalyst loading afforded a polymer with a number-average molecular weight (Mₙ) of 139.4 kDa and a narrow dispersity of 1.34. rsc.org This ability to access high molecular weight polyesters is a significant step toward the commercial viability of this synthetic method. rsc.org
Table 1: ROCOP of Various Epoxides and Anhydrides using YCl₃(THF)₃.₅/[PPN]Cl Catalyst (Data sourced from a study by Wood, Assefa, and Fieser. rsc.org)
| Epoxide | Anhydride | Temp (°C) | Time | Yield (%) | TOF (h⁻¹) | Mₙ (kDa) | Dispersity (Đ) |
|---|---|---|---|---|---|---|---|
| 1,2-Butylene Oxide | Carbic Anhydride | 60 | 5 h | 95 | 19 | 24.3 | 1.09 |
| 1,2-Butylene Oxide | Carbic Anhydride | 110 | 15 min | >99 | 402 | 24.6 | 1.11 |
| Cyclohexene Oxide | Carbic Anhydride | 110 | 2.5 h | 72 | 115 | 25.9 | 1.34 |
| Cyclohexene Oxide | Carbic Anhydride | 110 | 5 d | >99 | >20 | 139.4 | 1.34 |
| 1,2-Butylene Oxide | Phthalic Anhydride | 110 | 15 min | >99 | 400 | 22.1 | 1.18 |
Yttrium-Modified Zeolites for Catalytic Conversions
Zeolites are microporous aluminosilicate (B74896) minerals commonly used as catalysts in the chemical industry. Modifying them with metal ions like yttrium can enhance their catalytic properties by altering their acidity and stability. mdpi.com
Production of Methyl Lactate (B86563) from Carbohydrates using Y-ZSM-5
Yttrium-modified ZSM-5 zeolite (Y-ZSM-5) has been developed as an effective heterogeneous catalyst for the conversion of carbohydrates into methyl lactate, a valuable bio-based chemical. researchgate.netresearchgate.net The Y-ZSM-5 catalyst is prepared via ion exchange of a commercially available H-ZSM-5 zeolite with this compound, followed by calcination. researchgate.netresearchgate.net Characterization studies have shown that the introduction of yttrium (Y³⁺) species enhances the acid sites within the zeolite, which is crucial for the catalytic process. researchgate.net
This catalyst has demonstrated high efficiency in converting fructose-based carbohydrates. Under optimal conditions, a methyl lactate yield of 61.3% can be achieved from fructose (B13574). researchgate.net The catalyst is also effective for converting more complex sugars, affording methyl lactate yields of 39.6% from sucrose (B13894) and 45.6% from inulin. researchgate.net A significant advantage of the Y-ZSM-5 catalyst is its structural stability and reusability; it can be recycled up to five times without a noticeable loss in activity. researchgate.net The catalytic conversion pathway involves a series of reactions including isomerization and retro-aldol condensation, where the Lewis acidic sites introduced by yttrium play a key role. mdpi.com
Catalytic Roles in Yttrium Oxide Nanoparticle Synthesis
This compound is a commonly used precursor in the synthesis of yttrium oxide (Y₂O₃) nanoparticles, which are valued for their high dielectric constant and thermal stability. mdpi.com Various synthesis methods, including sol-gel, hydrothermal, and combustion synthesis, utilize this compound to produce Y₂O₃ nanoparticles with controlled morphologies and properties. mdpi.comdiva-portal.org
In the sol-gel method, this compound can be used as a precursor along with a solvent like methanol. mdpi.comnih.gov The process involves the hydrolysis and condensation of the precursor to form a gel, which is then heat-treated to obtain the final yttrium oxide nanoparticles. The characteristics of the resulting nanoparticles, such as crystallite size, can be controlled by adjusting synthesis parameters like the calcination temperature and the use of structure-directing agents. mdpi.comnih.gov For instance, Y₂O₃ nanocrystallites with sizes ranging from 21 to 32 nm have been successfully synthesized using this method. mdpi.comnih.gov
Hydrothermal synthesis offers another route where this compound can be employed. By controlling parameters such as pH, Y₂O₃ nanoparticles with specific morphologies like nanorods and nanoflakes can be produced. mdpi.com
While this compound primarily acts as a source of yttrium, its choice as a precursor can influence the properties of the synthesized yttrium oxide nanoparticles. For example, a study comparing yttrium nitrate (B79036) and this compound as precursors in a sol-gel synthesis found that Y₂O₃ powders prepared from this compound, particularly in the presence of a P-123 poloxamer, exhibited better crystallinity and purity. nih.gov
The synthesized yttrium oxide nanoparticles themselves have applications in catalysis, serving as host materials for various rare-earth dopants and in fields like chemical catalysis. mdpi.comnanoshel.com
Table 2: Synthesis of Yttrium Oxide Nanoparticles using this compound
| Synthesis Method | Precursor(s) | Key Synthesis Parameters | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|---|
| Sol-Gel | This compound, Methanol | Heat treatment at 700-900 °C, optional use of P-123 poloxamer | Crystalline size range of 21-32 nm. Better crystallinity and purity compared to using yttrium nitrate precursor. | mdpi.comnih.gov |
| Hydrothermal | Not specified | Varying pH | Controlled morphology (nanorods, nanoflakes). | mdpi.com |
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | YCl₃ |
| Yttrium Oxide | Y₂O₃ |
| Aluminum (in zeolite framework) | Al |
| Ammonia | NH₃ |
| Copper(II) ion | Cu²⁺ |
| Cobalt(II) ion | Co²⁺ |
| Fructose | C₆H₁₂O₆ |
| Gasoline | Not applicable |
| Glucose | C₆H₁₂O₆ |
| H-ZSM-5 | Not applicable |
| Methanol | CH₃OH |
| Methyl Lactate | C₄H₈O₃ |
| NaY | Not applicable |
| P-123 Poloxamer | Not applicable |
| Pyridine | C₅H₅N |
| Ultrastable Y (USY) Zeolite | Not applicable |
| Urea | CH₄N₂O |
| Y-ZSM-5 | Not applicable |
| Yttrium ion | Y³⁺ |
| Yttrium Nitrate | Y(NO₃)₃ |
| Zinc(II) ion | Zn²⁺ |
Separation and Purification Sciences Involving Yttrium Chloride
Recovery and Separation of Yttrium from Rare Earth Elements in Chloride Solutions
Various hydrometallurgical techniques have been developed to selectively recover and separate yttrium from chloride solutions containing a mixture of rare earth elements. These methods leverage subtle differences in the chemical behaviors of yttrium and other lanthanides.
Carbonate and Peroxide Precipitation Methods
A common strategy for separating yttrium from other REEs involves sequential precipitation using carbonate and peroxide. researchgate.netaip.org In this process, a mixed rare earth chloride solution is treated with a carbonate solution, such as ammonium (B1175870) or sodium carbonate. researchgate.net Yttrium and other heavy rare earths have a tendency to form soluble carbonate complexes, while lighter rare earths may precipitate. researchgate.net
Subsequent treatment of the yttrium-rich carbonate solution with hydrogen peroxide (H₂O₂) leads to the selective precipitation of other rare earth peroxides, such as those of cerium, praseodymium, and neodymium, leaving yttrium in the solution. researchgate.netaip.org The yttrium can then be recovered from the filtrate, often by precipitation as an oxalate, which is subsequently converted to the oxide. researchgate.net One study demonstrated that a single leaching operation with ammonium carbonate could yield a solution containing approximately 60.3% Y₂O₃. researchgate.net Following peroxide precipitation of impurities, the final product reached a purity of 81% Y₂O₃. researchgate.net Another investigation using sodium carbonate and hydrogen peroxide on a pregnant leach solution from xenotime (B576624) minerals also showed that yttrium tends to remain in the solution while other REEs like dysprosium and hafnium precipitate at varying H₂O₂ concentrations. aip.org
| Precipitation Method | Reagents | Key Finding | Resulting Yttrium Purity |
| Carbonate & Peroxide | Ammonium Carbonate, Hydrogen Peroxide | Selective precipitation of Ce, Pr, Nd peroxides from a Y-rich carbonate solution. researchgate.net | 81% Y₂O₃ researchgate.net |
| Carbonate & Peroxide | Sodium Carbonate, Hydrogen Peroxide | Yttrium remains in solution while Dy and Hf precipitate at different H₂O₂ levels. aip.org | Not specified |
Liquid-Liquid Extraction using Phosphorylcarboxylic Acids (PPA, PPPA)
Liquid-liquid extraction (solvent extraction) is a widely used industrial method for separating rare earth elements. mdpi.com Phosphorylcarboxylic acids, such as 3-((bis(2-ethylhexyloxy))phosphoryl)propanoic acid (PPA) and 3-((bis(2-ethylhexyloxy))phosphoryl)-3-phenylpropanoic acid (PPPA), have been synthesized and shown to be effective extractants for separating yttrium from other REEs in chloride media. colab.wsresearchgate.net
These extractants demonstrate superior separation efficiencies compared to conventional extractants like naphthenic acid and sec-octylphenoxy acetic acid (CA-12). colab.wsresearchgate.net The extraction mechanism is a cation exchange process. researchgate.net Research has shown that a cascade extraction process using PPPA as the extractant, involving 35 extraction stages and 12 scrubbing stages, can yield a yttrium product with a purity of 97.20 wt%. colab.wsresearchgate.net The loaded rare earths can be effectively stripped from the organic phase using hydrochloric acid (HCl) at a concentration of 0.5 mol/L or higher. colab.ws Quantum mechanical calculations have revealed that the separation is attributable to yttrium's poor ability to accept electrons and weaker orbital interactions compared to other rare earth cations. researchgate.net
| Extractant | Key Feature | Achieved Yttrium Purity | Stripping Agent |
| PPA | High separation efficiency for Y from other REEs. colab.wsresearchgate.net | Not specified for PPA alone | ≥0.5 mol/L HCl colab.ws |
| PPPA | Superior separation efficiency compared to PPA and conventional extractants. colab.wsresearchgate.net | 97.20 wt% colab.wsresearchgate.net | ≥0.5 mol/L HCl colab.ws |
Liquid Extraction with Room Temperature Ionic Liquids (RTILs) and Electrochemical Reduction
A combined approach utilizing liquid extraction with room temperature ionic liquids (RTILs) followed by electrochemical reduction has been explored for yttrium separation. dntb.gov.uaresearchgate.net This method involves the selective extraction of yttrium from acidic solutions derived from ore samples using an ionic liquid. For instance, bis(2-ethylhexyl) phosphate (B84403) (D2EHPA) has been used to selectively extract yttrium from other light rare earth elements. dntb.gov.uaresearchgate.netmdpi.com
Following the extraction and concentration of yttrium in the ionic liquid phase, electrochemical deposition is applied to separate the valuable yttrium from more abundant elements like calcium. dntb.gov.uaresearchgate.net The addition of bismuth salts to the working solution has been found to significantly aid in the deposition of rare earth elements. dntb.gov.uaresearchgate.net This combined chemical and electrochemical method is noted for its high efficiency and selectivity under well-controlled conditions. dntb.gov.uaresearchgate.net
Ion Exchange Chromatography for Rare Earth Separation (Cerium and Yttrium)
Ion exchange chromatography is a powerful technique for separating individual rare earth elements with high purity. google.comacs.org The process relies on the differential adsorption of rare earth ions onto a resin, followed by selective elution using a complexing agent. acs.org For the separation of cerium and yttrium, a cation exchange resin like Amberlite is used. acs.org
The separation is achieved because rare earths form complexes with eluting agents, such as citrate (B86180) solutions at a controlled pH, with slightly different equilibrium constants. acs.org This causes the rare earth ions to travel down the column at different rates as they are repeatedly adsorbed and desorbed, leading to their separation. This method has been successfully used to separate macro quantities of cerium and yttrium to spectrographic purity. acs.org Other studies have investigated different eluting agents, such as a citrate-acetate mixture for separating cerium-group REEs, although this particular agent was not successful for yttrium-group separations. oup.com Ion-interaction chromatography using a C18 reverse-phase column and an ion-pairing reagent like n-octanesulphonate has also been developed, allowing for the separation of yttrium from dysprosium, a particularly challenging separation. journals.co.za
Leaching of Yttrium in Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to traditional solvents for leaching metals. mdpi.commdpi.com A study investigated the leaching of yttrium from rare-earth carbonate using a DES composed of choline (B1196258) chloride, urea, and malonic acid (ChCl-urea-MA). mdpi.com Mechanical activation of the rare-earth carbonate prior to leaching was found to significantly enhance the leaching efficiency, increasing it from 48.61% to 88.37%. mdpi.com
The leaching process is influenced by temperature and time, with an efficiency of 85.2% achieved at 80°C after 12 hours for mechanically activated samples. mdpi.com Kinetic studies revealed that mechanical activation lowered the apparent activation energy of the leaching process from 83.88 kJ∙mol⁻¹ to 37.4 kJ∙mol⁻¹, changing the rate-controlling step from a chemical reaction to diffusion through the solid product layer. mdpi.com Another DES, composed of levulinic acid and choline chloride, was found to be effective for selectively leaching yttrium oxide from lamp phosphor waste. rsc.org Microwave-assisted leaching using DES has also been shown to be highly efficient, achieving a 95.7% yttrium recovery from waste phosphors in a significantly shorter time compared to conventional methods. nih.gov
| DES System | Source Material | Key Process Enhancement | Yttrium Leaching Efficiency | Activation Energy (Ea) |
| Choline chloride-urea-malonic acid mdpi.com | Rare-earth carbonate | Mechanical activation | 88.37% mdpi.com | 37.4 kJ∙mol⁻¹ (activated) vs 83.88 kJ∙mol⁻¹ (inactivated) mdpi.com |
| Levulinic acid-choline chloride rsc.org | Lamp phosphor waste (YOX) | Optimization of water content, temperature, and time. rsc.org | High solubility observed rsc.org | Not specified |
| Not specified DES nih.gov | Waste phosphors | Microwave-assisted leaching | 95.7% nih.gov | 18.6 kJ/mol (microwave) vs 56.7 kJ/mol (conventional) nih.gov |
Elimination of Impurities in Yttrium Chloride Products for High-Technology Applications
The performance of yttrium in high-technology applications is highly sensitive to the presence of impurities. aip.orgeuropa.eu Therefore, rigorous purification of this compound is essential. Methods for preparing high-purity this compound often involve multiple steps to remove a wide range of metallic and non-metallic impurities.
One approach involves the chlorination of yttrium oxide or oxalate. 911metallurgist.com For instance, yttrium oxide can be chlorinated with a mixture of chlorine and carbon tetrachloride in the presence of carbon. 911metallurgist.com The resulting this compound is then purified by vacuum distillation to separate it from excess carbon and unreacted oxide. 911metallurgist.com While this method is effective for removing gross contamination, repeated distillations may be necessary. 911metallurgist.com
Vacuum distillation is a key technique for purifying yttrium. researchgate.net It is particularly effective at removing volatile impurities such as magnesium, calcium, titanium, manganese, zinc, and other rare earths like dysprosium, holmium, erbium, and thulium. researchgate.net A study on the vacuum distillation of yttrium metal (often produced from the chloride) demonstrated a reduction of total impurity content from over 10,000 ppmw to less than 28 ppmw. researchgate.net This process can also significantly reduce crucible-related impurities like tungsten and tantalum, as well as interstitial impurities like carbon, nitrogen, and oxygen. researchgate.net For radiolabeling applications with Yttrium-90 chloride, extreme purity is required, as even trace metal impurities can interfere with the labeling of monoclonal antibodies or peptides. europa.eu This necessitates the use of thoroughly cleaned, non-metallic equipment to prevent contamination. europa.eu
Spectroscopic and Crystallographic Characterization Techniques in Yttrium Chloride Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups, confirming the formation of new compounds, and characterizing materials based on their unique vibrational fingerprints.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule and confirming the successful synthesis of new compounds derived from yttrium chloride. By measuring the absorption of infrared radiation, FT-IR provides information about the vibrational modes of chemical bonds.
In the synthesis of yttrium oxide (Y₂O₃) nanocrystallites using a sol-gel method with this compound as a precursor, FT-IR analysis is crucial for confirming the formation of the oxide matrix. The spectra reveal a characteristic absorption band corresponding to Y–O vibrations, verifying the conversion from the chloride precursor to the final oxide material. nih.gov Similarly, when this compound is used to synthesize yttrium phosphate (B84403) (YPO₄), FT-IR spectra confirm the presence of phosphate groups and water molecules in the final product. researchgate.net
FT-IR is also employed to verify the structure of coordination complexes. For instance, in a single crystal of this compound coordinated with thiourea (B124793), FT-IR studies confirmed the formation of the complex and the presence of the expected functional groups from the thiourea ligand. researchgate.net The technique can detect shifts in vibrational frequencies upon coordination, providing evidence of the metal-ligand interaction.
The table below summarizes typical FT-IR findings in yttrium compound characterization.
| Compound Studied | Precursor | Key FT-IR Findings | Reference |
| Yttrium Oxide (Y₂O₃) | This compound | Confirmed presence of Y-O vibrational bands typical of the Y₂O₃ matrix. | nih.gov |
| Yttrium Phosphate (YPO₄) | This compound | Determined the presence of phosphate groups and water molecules. | researchgate.net |
| Yttrium-Thiourea Complex | This compound | Confirmed compound formation and the presence of functional groups from the thiourea ligand. | researchgate.net |
Raman spectroscopy serves as a powerful, non-destructive tool for the characterization of this compound in various states, including solid compounds and molten salt mixtures. This technique provides detailed information on the structure and speciation of yttrium-containing entities by analyzing the inelastic scattering of monochromatic light.
Studies on molten mixtures of this compound with alkali metal chlorides (ACl, where A = Cs, K, Li) have utilized Raman spectroscopy to identify the species present. osti.govaip.org In melts rich in alkali halide, the spectra are dominated by bands corresponding to the vibrational modes of the YCl₆³⁻ octahedron, indicating the existence of these stable complex ions in the liquid state. aip.orgresearchgate.net A factor group analysis of the related solid compound Cs₂NaYCl₆ helped to identify the three Raman-active modes (ν₁, ν₂, ν₅) of the YCl₆³⁻ octahedra. osti.govaip.org
As the concentration of YCl₃ in the melt increases beyond 25%, a new polarized band appears and shifts to higher energies. aip.orgresearchgate.net This shift is attributed to a continuous distortion of the YCl₆³⁻ octahedra due to interactions with neighboring yttrium ions, suggesting the formation of more complex, bridged structures and the presence of lattice-type modes in the melt. aip.org
In aqueous solutions, Raman spectroscopy has been used to investigate hydration and ion-pairing. The spectra of aqueous this compound solutions show evidence of contact ion pair formation, which diminishes upon dilution. rsc.org Furthermore, very weak and broad depolarized modes have been assigned to the hydrated yttrium ion, [Y(OH₂)₈]³⁺, helping to confirm the coordination number of yttrium in water. rsc.org
| System Studied | Key Raman Findings | Vibrational Modes (YCl₆³⁻) | Reference |
| Molten YCl₃-ACl (A=Cs, K, Li) | Presence of YCl₆³⁻ octahedra in alkali-rich melts. Distortion of octahedra at higher YCl₃ concentrations. | ν₁, ν₂, ν₅ identified | osti.govaip.orgresearchgate.net |
| Aqueous YCl₃ Solutions | Detection of contact ion pair formation. Identification of hydrated species like [Y(OH₂)₈]³⁺. | - | rsc.org |
| Solid Cs₂NaYCl₆ and YCl₃ | Identification of Raman-active modes in the solid state for comparison with melts. | ν₁, ν₂, ν₅ identified | osti.govaip.org |
Fourier Transform Infrared Spectroscopy (FT-IR) for Compound Formation and Functional Groups
X-ray Diffraction and Scattering Studies
X-ray diffraction and scattering techniques are indispensable for elucidating the atomic and molecular structure of this compound and its derivatives. These methods provide definitive information on crystal structure, phase purity, crystallite size, and the coordination environment of the yttrium ion.
Powder X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and for determining the average size of its crystallites. In research involving this compound, XRD is routinely used to confirm the identity and purity of reaction products.
For example, in the synthesis of yttrium oxide (Y₂O₃) from this compound, XRD analysis confirms that the final product possesses the characteristic cubic phase of Y₂O₃. nih.gov The sharpness and intensity of the diffraction peaks can indicate the degree of crystallinity, which may be influenced by synthesis conditions such as temperature and the use of structure-directing agents. nih.govsciforum.net The average crystallite size of the resulting Y₂O₃ nanoparticles can be calculated from the broadening of the XRD peaks using the Scherrer equation, with reported sizes often in the range of 21 to 32 nm. nih.gov
XRD is also critical for monitoring phase evolution during chemical reactions. In the synthesis of lithium-yttrium chloride (LYC) solid electrolytes, temperature-dependent XRD shows the transformation of initial precursors, such as YCl₃, into intermediate complexes and the final LYC product. rsc.org Similarly, XRD patterns are used to identify the products formed from the hydrothermal treatment of this compound solutions, such as yttrium hydroxide (B78521) or yttrium lactate (B86563) compounds. researchgate.netresearchgate.net
| Product | Precursor | XRD Analysis Purpose | Key Findings | Reference |
| Yttrium Oxide (Y₂O₃) | This compound | Phase identification and crystallite size determination. | Confirmed cubic phase; crystallite size 21-32 nm. | nih.govsciforum.net |
| Lithium-Yttrium Chloride (LYC) | This compound | Monitoring phase evolution during synthesis. | Observed formation of intermediates and final LYC phase. | rsc.org |
| Yttrium Hydroxide | This compound | Phase identification of hydrothermal products. | Identified pure hexagonal phase of Y(OH)₃. | researchgate.net |
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a crystalline material's three-dimensional atomic structure. This technique has been vital in establishing the definitive structures of this compound itself and its coordination complexes.
The crystal structure of anhydrous yttrium trichloride (B1173362) (YCl₃) was determined using single-crystal X-ray data. It was found to adopt a monoclinic structure with the space group C2/m, similar to that of aluminum chloride. acs.org This structure consists of layers where Y³⁺ ions occupy octahedral sites within a close-packed array of chloride ions. acs.orgwikipedia.org
This method is also essential for characterizing new coordination complexes derived from this compound. The structure of a complex formed between this compound and thiourea was successfully determined to be an orthorhombic system with the non-centrosymmetric space group Pn21a. researchgate.net In another example, the reaction of YCl₃ with KTi₂(OPrⁱ)₉ yielded the complex Cl₂Y{Ti₂(OPrⁱ)₉}, whose molecular structure was elucidated by single-crystal X-ray diffraction. The study revealed a pseudo-octahedral arrangement around the yttrium atom, which is coordinated to two chloride ligands and four oxygen atoms from the titanate unit. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Yttrium Trichloride (YCl₃) | Monoclinic | C2/m | Layered structure similar to AlCl₃; Y³⁺ in octahedral holes. | acs.org |
| This compound-Thiourea Complex | Orthorhombic | Pn21a | Non-centrosymmetric coordination complex. | researchgate.net |
| Cl₂Y{Ti₂(OPrⁱ)₉} | Monoclinic | Cc | Yttrium atom in a pseudo-octahedral environment. | nih.gov |
Anomalous X-ray Diffraction (AXD) is a specialized scattering technique used to determine the local environment around a specific element in non-crystalline systems, such as aqueous solutions. It has been effectively applied to study the hydration structure of the yttrium(III) ion in concentrated this compound solutions.
By collecting diffraction data at two different X-ray energies just below the Y³⁺ absorption edge, researchers can isolate the scattering contribution from the yttrium ion's environment. acs.orgresearchgate.net An AXD study of a 3.5 m aqueous solution of this compound revealed that the short-range order around the Y³⁺ ion is well-established, with two distinct hydration shells. acs.orgresearchgate.net
The first hydration shell is composed of eight water molecules. rsc.orgacs.orgresearchgate.net The analysis resolved the contributions from oxygen and hydrogen atoms within this first shell into two separate peaks, with maxima at Y³⁺···O and Y³⁺···H distances of 2.28 Å and 2.95 Å, respectively. acs.orgresearchgate.net A second, more diffuse shell containing both water molecules and chloride ions is centered at a distance of 4.77 Å from the yttrium ion. acs.orgresearchgate.net These findings are consistent with results from other structural methods like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS), which also indicate a primary hydration number of eight. rsc.orgacs.orgresearchgate.net
| Technique | System Studied | First Hydration Shell | Second Hydration Shell | Reference |
| AXD | 3.5 m YCl₃ solution | 8 water molecules; Y³⁺···O distance ~2.28-2.30 Å | Centered at 4.77 Å; contains O and Cl⁻ ions. | acs.orgresearchgate.net |
| LAXS / EXAFS | Aqueous Y³⁺ solutions | 8 water molecules; Y-O bond distance ~2.37 Å | ~16 oxygen atoms at ~4.40 Å. | rsc.orgacs.orgresearchgate.net |
Anomalous X-ray Diffraction (AXD) for Hydration Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a versatile tool for probing the local environments of specific nuclei within this compound-containing materials. This technique provides valuable information on structure, bonding, and dynamics at the atomic level.
Solid-State NMR for Yttrium, Hydrogen, and Oxygen Environments in Oxyhydrides
Solid-state NMR is particularly insightful for characterizing complex yttrium compounds such as oxyhydrides. While direct studies on this compound itself are less common, the principles are readily applicable. For instance, in yttrium borohydride (B1222165) ammine complexes, which are also investigated for hydrogen storage, solid-state NMR has been used to study the reorientational mobility of BH₄⁻ anions. researchgate.net ¹H and ¹¹B NMR measurements over a wide temperature range have revealed that these anions remain highly mobile even at low temperatures. researchgate.net This dynamic information complements the structural data obtained from diffraction techniques. The application of such methods to yttrium oxyhydrides derived from this compound precursors would allow for the detailed characterization of the local environments around yttrium, oxygen, and hydrogen atoms, providing insights into the structure and bonding in these materials.
Diffusion NMR for Ionic Transport and Li⁺ Diffusivity
Diffusion NMR is a powerful, non-invasive technique for directly measuring the self-diffusion coefficients of mobile ions, which is crucial for understanding ionic transport in solid electrolytes. In the context of this compound-based materials, diffusion NMR has been employed to quantify Li⁺ diffusivity in Li₃YCl₆. rsc.orgresearchgate.netrsc.org These studies have established a direct link between the local structure, as influenced by the synthesis method, and the resulting ionic transport properties. rsc.orgresearchgate.net By measuring the diffusion of Li⁺ ions, researchers can assess the performance of Li₃YCl₆ as a solid electrolyte and correlate it with structural features observed through techniques like neutron diffraction. rsc.orgresearchgate.netrsc.org This combined approach of using diffraction to understand the static structure and diffusion NMR to probe the dynamic behavior of ions is essential for the rational design of improved solid-state battery materials.
¹H NMR and Spectroscopic Studies of Yttrium(III)-Flavonoid Complexes
¹H NMR spectroscopy is a valuable tool for studying the coordination of organic ligands to yttrium(III) ions. In the context of yttrium(III)-flavonoid complexes, ¹H NMR can provide detailed information about the binding sites of the flavonoid ligand to the yttrium center. By analyzing the chemical shifts and coupling constants of the protons on the flavonoid molecule upon complexation with yttrium, researchers can deduce the specific hydroxyl and carbonyl groups involved in the coordination. This information is critical for understanding the structure of these complexes and their potential biological or chemical activities.
Table 2: Applications of NMR Spectroscopy in Yttrium Compound Research
| NMR Technique | Application | Key Information Obtained | Reference |
| Solid-State NMR | Characterization of yttrium borohydride ammines | Reorientational mobility of BH₄⁻ anions | researchgate.net |
| Diffusion NMR | Study of Li₃YCl₆ solid electrolyte | Direct measurement of Li⁺ diffusivity and its correlation with local structure | rsc.orgresearchgate.netrsc.org |
| ¹H NMR | Analysis of Yttrium(III)-flavonoid complexes | Identification of ligand binding sites | N/A |
Electron Microscopy and Surface Analysis
Scanning Electron Microscopy (SEM) for Morphology and Particle Characterization
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology and characterizing the particle size and shape of this compound and its related compounds. In research focused on the synthesis of Li₃YCl₆, SEM has been used to examine the macroscopic morphology of the synthesized powders. researchgate.net The results from SEM analyses have shown that the synthesis method not only affects the local crystal structure but also influences the particle morphology at the macroscale. researchgate.net This is a critical aspect, as the particle size, distribution, and agglomeration state can significantly impact the processing of these materials into components for all-solid-state batteries and affect their electrochemical performance, including cycle life. researchgate.net For instance, different synthesis routes, such as aqueous-based versus mechanochemical methods, can lead to distinct particle characteristics that are readily observable with SEM.
Transmission Electron Microscopy (TEM) for Nanoparticle Structure
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of yttrium-based nanoparticles. In the synthesis of yttrium oxide (Y₂O₃) nanoparticles from precursors involving this compound hexahydrate, TEM analysis reveals detailed structural information. For instance, Y₂O₃ nanoparticles produced through the thermal decomposition of a yttrium(III) complex have been shown to possess a consistent spherical morphology. orientjchem.orgckthakurcollege.net TEM imaging of these nanoparticles indicated an average particle size of around 10 nm. orientjchem.org Similarly, another study on Y₂O₃ nanoparticles reported a size range of 35 ± 10 nm with mostly cuboidal shapes, and high-resolution imaging confirmed their crystalline nature. researchgate.net
In research where yttrium oxide nanoparticles were synthesized using green methods with plant extracts, TEM analysis confirmed the production of nanoparticles with an average size of 30 nm and irregular, nearly orthorhombic shapes. nih.gov The tendency of these nanoparticles to form agglomerates ranging from 20 nm to 45 nm was also observed. nih.gov Furthermore, in situ liquid cell TEM has been employed to directly observe the nucleation, growth, and crystallization of yttrium-containing nanostructures from aqueous salt solutions, including those derived from this compound precursors. rsc.org This real-time imaging provides unprecedented insight into the formation mechanisms of these materials.
Below is a table summarizing TEM findings for yttrium-based nanoparticles.
| Precursor/Synthesis Method | Nanoparticle Type | Average Size | Morphology | Reference |
| Yttrium(III) complex from YCl₃·6H₂O | Y₂O₃ | ~10 nm | Spherical | orientjchem.org |
| Not Specified | Y₂O₃ | 35 ± 10 nm | Cuboidal | researchgate.net |
| Green synthesis from YCl₃ | Y₂O₃ | 30 nm | Irregular, nearly orthorhombic | nih.gov |
| Y(NO₃)₃·4H₂O (in situ TEM) | Y₂O₃ | Not specified | Not specified | rsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. bris.ac.ukwikipedia.orgcarleton.edu In the study of yttrium-containing materials, XPS provides valuable information on the oxidation state and local chemical environment of yttrium.
For instance, in the analysis of yttrium aluminosilicate (B74896) glasses, XPS has been used to investigate the local atomic arrangement and electronic structure of yttrium. The binding energies of the Y 3d and Y 3p core level photoelectron peaks are influenced by the surrounding atoms, with shifts to higher energies indicating a decrease in the effective electronic charge density on the yttrium cations. Similarly, XPS has been employed to study the surface of yttrium aluminum garnet (YAG) single crystals, confirming the presence of yttrium and aluminum oxides with the expected stoichiometry. aip.org
In the context of materials derived from this compound, such as yttrium oxide thin films, XPS can reveal the presence of different chemical states. For example, analysis of oxidized yttrium hydride thin films showed that the oxidation state of yttrium varies with the film's composition and depth. researchgate.net Furthermore, in studies involving the interaction of yttrium-aluminum oxide with fluorine-based plasma, XPS analysis revealed the formation of a fluorinated layer on the surface, with a higher ratio of Y-F to Y-O bonding compared to Al-F to Al-O bonding. researchgate.net
The following table presents typical binding energy regions for yttrium as identified by XPS.
| XPS Region | Typical Binding Energy Range (eV) | Application in this compound Research |
| Y 3d | ~156 - 160 | Determination of yttrium oxidation state and chemical environment. |
| Y 3p | ~300 - 315 | Complements Y 3d data for chemical state analysis. |
Thermal Analysis Techniques
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG/DTA)
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and decomposition behavior of this compound and its compounds. These techniques measure changes in a material's physical and chemical properties as a function of temperature.
The thermal decomposition of this compound hydrates has been studied using thermobalance analysis, a technique related to TGA. osti.gov These studies show that the hydrates begin to lose water between 55 and 110 °C, eventually forming the metal oxychloride at higher temperatures, with minimum stability temperatures for the oxychlorides ranging from 445 to 650 °C. osti.gov In another study, the thermal decomposition of yttrium phosphate, synthesized from this compound, was shown to occur in three stages, with the final product stabilizing after 706°C. researchgate.net
Combined TG/DTA is frequently used to characterize complexes derived from this compound. For example, the thermal decomposition of a novel yttrium(III) complex synthesized from this compound hexahydrate was studied to yield pure yttrium oxide nanoparticles at 400°C. orientjchem.orgckthakurcollege.net The TGA/DTA curves provide information on solvent loss, decomposition of ligands, and the final formation of the metal oxide. nih.gov Research on basic yttrium lactate, formed from this compound, also utilized TGA/DTA to analyze its multi-stage decomposition, which involves the removal of physically and chemically bound water followed by the decomposition of the lactate. rsc.org
The table below summarizes key thermal events observed in the TG/DTA analysis of various yttrium compounds.
| Compound | Temperature Range (°C) | Observed Event | Reference |
| This compound Hydrates | 55 - 110 | Loss of hydration water | osti.gov |
| This compound Hydrates | 445 - 650 | Formation of Yttrium Oxychloride | osti.gov |
| Yttrium Phosphate | up to 706 | Three-stage decomposition | researchgate.net |
| Yttrium(III) Complex | 400 | Decomposition to Y₂O₃ | orientjchem.orgckthakurcollege.net |
| Basic Yttrium Lactate | up to 100 | Removal of physically bound water | rsc.org |
| Basic Yttrium Lactate | 100 - 260 | Removal of chemically bound water | rsc.org |
Elemental and Compositional Analysis Methods
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/ICP-MS)
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques for determining the elemental composition of materials. wikipedia.org They are widely used for the analysis of rare earth elements, including yttrium, in various matrices. researchgate.net
In the context of this compound research, ICP-AES is used to determine the concentration of yttrium and other elements in solutions. For example, it has been used to analyze the composition of yttrium aluminium borate (B1201080) crystals after they are dissolved. researchgate.net Yttrium is also frequently used as an internal standard in ICP-AES and ICP-MS analyses of other elements due to its generally low natural abundance and predictable behavior in the plasma. thermofisher.comnih.govbrainly.com
ICP-MS offers even lower detection limits than ICP-AES and is suitable for trace element analysis. nih.gov It has been applied to quantify rare earth elements, including yttrium, in solutions extracted from ores after dissolution in acids like hydrochloric acid. mdpi.com Laser Ablation ICP-MS (LA-ICP-MS) allows for the direct analysis of solid samples, providing spatial information about the elemental distribution. This has been used to determine the concentration of yttrium in doped crystals. researchgate.netresearchgate.net
The table below highlights the applications of ICP-AES and ICP-MS in yttrium analysis.
| Technique | Application | Sample Type | Reference |
| ICP-AES | Determination of Y in rare earth ores and concentrates | Solution | researchgate.net |
| ICP-AES | Analysis of Y in yttrium aluminium borate crystals | Solution | researchgate.net |
| ICP-MS | Quantification of Y in solutions from ore extracts | Solution | mdpi.com |
| LA-ICP-MS | In-situ determination of Y in doped crystals | Solid | researchgate.netresearchgate.net |
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is applicable to a wide range of sample types, including solids, liquids, and powders. osha.gov XRF is a valuable tool for analyzing materials containing yttrium.
In geological applications, an ion exchange-XRF procedure has been developed for the determination of yttrium and other rare-earth elements in rocks and minerals. acs.org Wavelength Dispersive X-ray Fluorescence (WDXRF) has been successfully employed for the analysis of yttrium and scandium content in industrial phosphoric acid, offering a simple and rapid method with acceptable precision. researchgate.net Portable XRF (pXRF) analyzers also provide a means for rapid, on-site elemental analysis, with yttrium being one of the elements that can be detected.
The following table summarizes the use of XRF for yttrium analysis.
| XRF Technique | Application | Sample Matrix | Reference |
| Ion Exchange-XRF | Determination of Y abundance | Rocks and minerals | acs.org |
| WDXRF | Analysis of Y content | Industrial phosphoric acid | researchgate.net |
| Portable XRF | General elemental analysis | Various |
Theoretical and Computational Chemistry Studies on Yttrium Chloride Systems
Quantum Chemical Calculations for Molecular Geometry and Thermodynamics
High-level quantum chemical calculations have been instrumental in elucidating the structural and thermodynamic properties of yttrium trichloride (B1173362) in the gas phase, where it exists as a mixture of monomeric (YCl₃) and dimeric (Y₂Cl₆) species.
High-temperature gas-phase electron diffraction experiments have determined that the vapor of yttrium trichloride consists of both monomeric and dimeric molecules. researchgate.netacs.org In one study, the vapor was composed of approximately 87% monomeric (YCl₃) and 13% dimeric (Y₂Cl₆) species. acs.org
Both experimental results and quantum chemical computations have confirmed that the YCl₃ monomer possesses a planar, symmetrical structure with D₃h symmetry. researchgate.netacs.org In contrast, the dimeric form, Y₂Cl₆, is calculated to have a bridged structure with D₂h symmetry. inoe.ro An interionic force model has been used to compute the geometries for both the monomer and dimer, with results that align well with other theoretical calculations. inoe.ro
Geometric Parameters of Yttrium Trichloride Monomer and Dimer
Data obtained from high-temperature gas-phase electron diffraction and computational models.
| Molecule | Symmetry | Parameter | Value | Method |
|---|---|---|---|---|
| YCl₃ (Monomer) | D₃h | Y-Cl Bond Length (rₑ) | 2.422(12) Å | Electron Diffraction researchgate.netacs.org |
| Cl-Y-Cl Bond Angle | 120° | Theoretical inoe.ro | ||
| Y₂Cl₆ (Dimer) | D₂h | Calculations indicate a bridged structure. inoe.ro |
The vibrational properties of yttrium trichloride have been investigated through both high-temperature infrared spectroscopy and computational methods. researchgate.net For both the monomer and the dimer, harmonic force fields and vibrational frequencies have been determined via high-level quantum chemical calculations. acs.org It has been noted that the out-of-plane bending motion for the YCl₃ monomer is significantly anharmonic. acs.org
Experimental measurements of the infrared spectrum of gaseous YCl₃ at 1400 K, combined with spectral deconvolution, have led to the assignment of its fundamental vibrational frequencies. researchgate.net
Vibrational Frequencies of Gaseous YCl₃
Data from high-temperature infrared spectroscopy at 1400 K.
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| ν₁ (stretching) | 378 |
| ν₂ (out-of-plane bend) | 78 |
| ν₃ (stretching) | 359 |
| ν₄ (in-plane bend) | 58.6 |
Source: researchgate.net
A critical analysis of both experimental and theoretical data on the structure and vibrational frequencies of YCl₃ and Y₂Cl₆ has allowed for the calculation of their thermodynamic functions. researchgate.netresearchgate.net The composition of yttrium trichloride vapor was calculated over a temperature range of 1317–1646 K. researchgate.net Within this range, the ratio of the partial pressure of the dimer to the monomer (Pd/Pm) was found to increase from 0.15 to 0.21. researchgate.netresearchgate.net
Based on the calculated partial pressures, the enthalpies of sublimation for yttrium trichloride in both its monomeric and dimeric forms have been determined. researchgate.netresearchgate.net The enthalpies of formation for gaseous YCl₃ and Y₂Cl₆ were also calculated. researchgate.netresearchgate.net These thermodynamic and thermochemical values are crucial for databases used in materials science and high-temperature chemistry. researchgate.net However, some research suggests that the experimental heats of formation for Y₂Cl₆ may require re-examination. kaust.edu.sa The stability of yttrium trihalide dimers generally decreases when moving from fluorine to iodine. kaust.edu.sa
Harmonic Force Fields and Vibrational Frequencies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a versatile computational method for investigating the electronic properties and local atomic environments in complex yttrium-containing systems.
DFT calculations have been successfully applied to understand the electronic and geometric structures of various yttrium complexes. nih.govmdpi.com For instance, in studies of yttrium complexes with porphyrazine (Pz) and tetrakis(1,2,5-thiadiazole)porphyrazine (TTDPz), DFT was used to investigate the nature of the bonds between the yttrium atom and the nitrogen atoms of the macrocycle. nih.govmdpi.com This analysis, performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed description of the electron density distribution. nih.govmdpi.com In these complexes, the charge on the yttrium atom is calculated to be approximately +2.2 e. mdpi.com
DFT has also been employed to study bonding in other yttrium systems, such as yttrium oxide clusters and yttrium-boron clusters. researchgate.netarxiv.org In (Y₂O₃)n clusters, analysis shows that the stability is dominated by ionic Y-O interactions, though a small degree of covalency is also present, with charge transfer from yttrium to oxygen atoms increasing with cluster size. researchgate.net In B₇Y₂ clusters, the most stable structure is an inverse sandwich geometry, stabilized by strong covalent B–B bonding and significant electron donation from the yttrium atoms to the boron framework. arxiv.org
The combination of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations has proven to be a powerful strategy for studying the complex local environments in materials like yttrium oxyhydrides (YOₓH₃₋₂ₓ). researchgate.netacs.orgru.nl These studies aim to understand the arrangement of yttrium, hydrogen, and oxygen atoms, which dictates the material's photochromic properties. researchgate.netnih.gov
DFT models of yttrium oxyhydrides have been constructed for a range of compositions, incorporating both anion-ordered and anion-disordered sublattices. acs.orgru.nlnih.gov The results from these models show a strong correlation with experimental NMR parameters. ru.nlnih.gov This combined approach has revealed heterogeneities within the samples, suggesting they consist of separate hydride-rich (x ≈ 0.25) and hydride-poor (x ≈ 1) domains rather than a single, homogeneously mixed composition. researchgate.netnih.gov Furthermore, DFT modeling has indicated the potential for a reaction between hydroxide (B78521) (OH⁻) and hydride (H⁻) ions to form molecular hydrogen (H₂), which may become trapped in the material's lattice. acs.orgnih.gov
Reaction Mechanisms of Yttrium Atoms with Other Species (e.g., Nitrous Oxide)
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms between yttrium species and other molecules, such as nitrous oxide (N₂O). The reaction of yttrium atoms with N₂O is of interest for understanding fundamental catalytic processes and oxidation reactions.
Theoretical investigations have shown that the reaction between a metal atom like yttrium and N₂O can proceed via an electron-transfer mechanism. This process is often initiated by the transfer of an electron from the metal atom to the N₂O molecule. copernicus.org DFT calculations on related transition-metal systems suggest that this electron transfer facilitates the bending of the N₂O molecule, weakening the N-O bond and leading to its eventual cleavage. rsc.org
In the context of yttrium oxide clusters (Y₂MO₅, where M = Y, Al), DFT calculations have revealed that the presence of an oxygen radical is crucial for the catalytic oxidation of CO by N₂O. rsc.org The reaction with N₂O can regenerate the catalytic cluster, completing the catalytic cycle. rsc.org For instance, the adsorption of N₂O onto a yttrium atom in a cluster can lead to the formation of a stable intermediate, followed by a low-energy barrier for the transfer of the oxygen atom. dntb.gov.ua
A plausible reaction pathway for a yttrium-containing cluster with N₂O can be summarized in the following steps, based on DFT calculations on a Y₃O₅ system: dntb.gov.ua
Adsorption: N₂O adsorbs onto a yttrium atom of the cluster, forming a more stable intermediate (IM1).
Oxygen Transfer: The N-O bond in the adsorbed N₂O elongates while the O-Y distance decreases, leading to the formation of a second intermediate (IM2) where the oxygen atom is bound to the yttrium. This step has a very small activation barrier.
Product Formation: The resulting cluster now contains an additional oxygen atom, and a molecule of N₂ is released.
Table 1: Calculated Energy Changes and Activation Barrier for the Reaction of N₂O with a Yttrium Site. dntb.gov.ua (This table is interactive. Users can sort and filter the data.)
| Stage | Description | Relative Energy (eV) | Activation Barrier (eV) |
|---|---|---|---|
| Reactants | Y-site + N₂O | 0 | - |
| IM1 | N₂O adsorbed on Y-site | -1.35 | - |
| TS1 | Transition state for O-transfer | -1.30 | 0.05 |
This data illustrates the exergonic nature of the N₂O adsorption and the low kinetic barrier to oxygen transfer, highlighting the catalytic potential of yttrium-based materials in activating N₂O. dntb.gov.ua
Molecular Dynamics Simulations for Solution Behavior and Coordination
Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying the behavior of yttrium chloride in aqueous solutions, providing detailed information about its coordination environment and speciation under various conditions. dntb.gov.uacopernicus.orgresearchgate.net These simulations have been particularly insightful for understanding this compound systems at high temperatures and pressures, which are relevant to geochemical processes. dntb.gov.uacopernicus.org
Studies have shown that in aqueous solutions, the Y³⁺ ion is coordinated by both water molecules and chloride ions. copernicus.orgresearchgate.net The total coordination number of yttrium changes with pressure, typically increasing from seven to eight as pressure rises from 1.3 to 4.5 GPa at a temperature of 800 °C. dntb.gov.uacopernicus.org
AIMD simulations have determined that for this compound species, a maximum of three chloride ligands coordinate directly to the yttrium ion. dntb.gov.uacopernicus.org The formed complexes can be described as [YClₓ(H₂O)ₙ]³⁻ˣ. A snapshot from a simulation might show a complex such as [YCl₃(H₂O)₄]⁰ in an aqueous environment. copernicus.org
The simulations also provide data on the average bond distances between the yttrium ion and its ligands. These distances are influenced by the number of coordinated chloride ions.
Table 2: Average Yttrium Coordination and Bond Distances in Aqueous Solution at 800 °C and 1.3 GPa from AIMD Simulations. researchgate.net (This table is interactive. Users can sort and filter the data.)
| Yttrium Species | Y-Cl Coordination | Y-O Coordination | Avg. Y-Cl Distance (Å) | Avg. Y-O Distance (Å) |
|---|---|---|---|---|
| [YCl(H₂O)₆]²⁺ | 1 | 6 | 2.58 | ~2.35 |
| [YCl₂(H₂O)₅]⁺ | 2 | 5 | ~2.60 | ~2.36 |
These simulations also reveal that mixed yttrium chloro-fluoro complexes are generally unstable on the timescale of the simulations. dntb.gov.uacopernicus.org Furthermore, yttrium ions have been shown to promote the self-ionization of water molecules in their hydration shell, a characteristic of highly charged cations in high-temperature, high-pressure aqueous solutions. dntb.gov.uacopernicus.org
Natural Transition Orbital (NTO) and Quantum Theory of Atoms in Molecules (QTAIM) for Complex Interactions
Natural Transition Orbital (NTO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced computational methods used to understand electronic transitions and the nature of chemical bonding in complex systems. While specific studies focusing solely on this compound using these techniques are scarce, their application to yttrium-containing complexes and related systems provides a framework for understanding the interactions in this compound.
Natural Transition Orbital (NTO) Analysis simplifies the description of electronic excitations, such as those observed in UV-Vis spectroscopy. rsc.org Instead of a complex combination of transitions between multiple molecular orbitals, NTO analysis condenses the transition into a single pair of "hole" and "particle" orbitals. rsc.org This provides a more compact and chemically intuitive picture of the electronic rearrangement upon excitation. For a hypothetical this compound complex, NTO analysis could be used to characterize the nature of its electronic absorption bands, for example, by identifying them as ligand-to-metal charge transfer (LMCT) or d-d transitions.
Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and their properties. rsc.org QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., covalent vs. ionic). In a study on an organometallic yttrium-bismuth cluster, QTAIM analysis was used to characterize the bonds within the cluster. rsc.org For this compound, a QTAIM analysis would be expected to show BCPs between yttrium and chlorine atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the degree of ionicity in the Y-Cl bonds.
Table 3: Conceptual Application of QTAIM to Y-Cl Bonding. (This table is interactive. Users can sort and filter the data.)
| Interaction Type | Expected Electron Density (ρ) at BCP | Expected Laplacian of Electron Density (∇²ρ) at BCP | Interpretation for Y-Cl Bond |
|---|---|---|---|
| Covalent | High | Negative | Unlikely to be dominant |
| Ionic | Low | Positive | Expected to be the primary character |
The application of these theoretical tools to this compound systems would provide a more profound understanding of its electronic structure and bonding, complementing experimental findings.
Computational Insights into Ionic Transport and Diffusion Mechanisms
Computational methods are crucial for understanding the mechanisms of ionic transport and diffusion in this compound and related materials, which is particularly relevant for applications in solid-state electrolytes.
Studies on lithium this compound (Li₃YCl₆) have shown that the local structure, which can be influenced by the synthesis method, has a significant impact on ionic transport and Li⁺ diffusivity. rsc.org This highlights the importance of understanding the atomic-level structure to optimize performance.
First-principles nudged elastic band (NEB) simulations are a powerful technique to investigate diffusion pathways and calculate activation energies for ion migration. While direct studies on YCl₃ are limited, research on similar materials like 2D layered erbium oxychloride (ErOCl) provides valuable insights. rsc.org In ErOCl, NEB simulations revealed that the presence of chloride vacancies can open up low-energy migration pathways for chloride ions within the layers. rsc.org This suggests that in this compound, defects such as vacancies would play a critical role in mediating ion diffusion.
The diffusion mechanism can be conceptualized as ions hopping between adjacent lattice sites. The energy barrier for this hopping process determines the diffusion rate.
Table 4: Conceptual Energy Barriers for Ion Diffusion Mechanisms in this compound-based Systems. (This table is interactive. Users can sort and filter the data.)
| Diffusion Mechanism | Mobile Ion | Mediating Factor | Conceptual Energy Barrier |
|---|---|---|---|
| Vacancy-mediated | Cl⁻ | Chloride vacancy | Relatively low |
| Interstitial | Cl⁻ | Interstitial site | Higher |
These computational approaches provide a framework for understanding and predicting how factors like crystal structure, defects, and doping can influence the ionic conductivity of this compound materials. rsc.orgrsc.org This knowledge is essential for the rational design of new materials with enhanced transport properties.
Emerging Research Areas and Future Directions
Yttrium Chloride in Sustainable Chemical Processes
The push for greener and more efficient industrial practices has highlighted the potential of this compound in sustainable chemistry. Its applications range from the recovery of valuable materials from waste to its use as a catalyst in environmentally benign reactions. stanfordmaterials.com
The recovery of rare earth elements, including yttrium, from secondary sources like electronic waste and industrial residues is a critical aspect of building a circular economy. marketpublishers.com Research is focused on developing environmentally friendly methods to replace harsh conventional techniques.
An innovative approach involves the use of deep eutectic solvents (DESs) as a green alternative to mineral acids for leaching yttrium from rare-earth carbonates. mdpi.com One study investigated the leaching behavior of yttrium in a choline (B1196258) chloride-urea-malonic acid-based DES. mdpi.com Mechanical activation of the rare-earth carbonate before leaching was found to significantly enhance the recovery efficiency. mdpi.com This combined process is considered eco-friendly due to the reusability of the DES and the absence of additional wastewater generation. mdpi.com
Other green solvents, such as ionic liquids and organic acids like methanesulphonic acid (MSA), are also being explored. journalwjarr.comrsc.org MSA, a biodegradable and low-toxicity lixiviant, has been used to quantitatively leach yttrium and europium from the residue of processed Cathode-Ray Tube (CRT) phosphor waste. rsc.org Research has also demonstrated near-98% recovery of yttrium from fluorescent lamp phosphor waste using an ionic liquid leachant. journalwjarr.com These methods aim to reduce reliance on virgin raw materials and mitigate the environmental impact of waste disposal. areasciencepark.it
Table 1: Eco-friendly Leaching of Yttrium from Waste Materials
| Waste Source | Leaching Agent | Key Research Finding | Reference |
|---|---|---|---|
| Rare-Earth Carbonate | Deep Eutectic Solvents (DESs) | Mechanical activation increased yttrium leaching efficiency from 48.61% to 88.37%. mdpi.com | mdpi.com |
| CRT Phosphor Waste | Methanesulphonic Acid (MSA) | Quantitative leaching of yttrium was achieved from roasted and pre-leached CRT powder. rsc.org | rsc.org |
| Fluorescent Lamp Phosphor Waste | Ionic Liquid | Reported near-98% recovery of yttrium and europium. journalwjarr.com | journalwjarr.com |
| Phosphorite Ore | Hydrochloric Acid followed by liquid extraction | A multi-step process for yttrium separation involving acid dissolution and liquid-liquid extraction. mdpi.com | mdpi.com |
This compound is an effective Lewis acid catalyst for various organic transformations, contributing to more sustainable industrial processes. stanfordmaterials.comchemistrytalk.org Its use can lead to higher reaction efficiency and better product selectivity, aligning with the principles of green chemistry. stanfordmaterials.com
A significant area of research is the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce aliphatic polyesters. rsc.orgrsc.org This process is a promising route to creating sustainable polyesters with diverse properties. rsc.org Simple this compound salts, in combination with a co-catalyst, have been shown to be highly active and controlled catalysts for this reaction. rsc.orgrsc.org This catalytic system demonstrates competitive turnover frequencies and excellent control over the polymer's molecular weight, suppressing side reactions even without a complex supporting ligand framework. rsc.orgrsc.org This efficiency and control make it a viable candidate for further research toward industrial application. rsc.org
This compound-based catalysts are also employed in petrochemical refining to improve the efficiency of cracking processes, which aids in the production of high-value hydrocarbons. marketpublishers.com
Eco-friendly Leaching and Recovery from Waste Materials
This compound in Advanced Functional Nanomaterials
This compound is a crucial precursor for synthesizing yttrium-based nanostructures that exhibit unique optical and electronic properties. stanfordmaterials.com These nanomaterials are integral to the development of next-generation nanoelectronic devices, sensors, and quantum materials. stanfordmaterials.com
The synthesis of yttrium oxide (Y₂O₃) nanoparticles often starts with this compound. stanfordmaterials.commdpi.com Various synthesis methods, including co-precipitation, thermal decomposition, and hydrothermal synthesis, allow researchers to control the formation of these nanoparticles with tailored sizes, shapes, and surface properties. orientjchem.orgingentaconnect.com This control is essential for optimizing the nanoparticles' performance for specific applications. orientjchem.org
For example, yttrium oxide nanoparticles are widely used as a host material for various rare-earth dopants in luminescent materials for displays and lighting. mdpi.com By carefully controlling the synthesis and doping levels—often using chloride salts of the dopants like europium chloride—the luminescent properties can be finely tuned. rsc.org Research has demonstrated the synthesis of low-polydispersity, luminescent yttrium fluoride (B91410) nanoparticles doped with europium using a reverse microemulsion method where this compound hexahydrate was a key reagent. rsc.org Furthermore, this compound has been added to perovskite mixtures to enhance photoluminescence quantum efficiency, significantly improving the performance of perovskite light-emitting diodes (LEDs). sigmaaldrich.com
These tailored nanoparticles have potential applications in diverse fields such as electronics, catalysis, biomedical engineering, and energy storage. orientjchem.org
Table 2: Applications of this compound-Derived Nanomaterials
| Nanomaterial | Precursor | Application Area | Key Property/Function | Reference |
|---|---|---|---|---|
| Yttrium Oxide (Y₂O₃) | This compound | Electronics (Phosphors) | Host material for rare-earth dopants to produce red color in displays. nanorh.com | nanorh.com |
| Europium-doped Yttrium Fluoride | This compound Hexahydrate | Photonics | Luminescent nanoparticles with tunable particle size. rsc.org | rsc.org |
| Perovskite LEDs | Yttrium (III) Chloride (additive) | Optoelectronics | Enhances photoluminescence quantum efficiency for brighter, more efficient LEDs. sigmaaldrich.com | sigmaaldrich.com |
| Yttrium-based Nanoparticles | This compound | Catalysis, Superconductors | Serves as a versatile precursor for various advanced materials. stanfordmaterials.comsigmaaldrich.com | stanfordmaterials.comsigmaaldrich.com |
Cross-Disciplinary Research with this compound
The versatility of this compound has fostered a wide range of cross-disciplinary research, bridging materials science with medicine, and chemistry with geology and environmental science.
In the intersection of materials science and energy , this compound is used to synthesize components for solid oxide fuel cells and battery systems, where it can enhance ionic conductivity and thermal resilience. stanfordmaterials.commarketpublishers.com For instance, it is a precursor for producing yttrium-stabilized zirconia (YSZ), a robust ceramic with high ionic conductivity used in fuel cells. marketpublishers.com Research into lithium halide-based solid electrolytes, such as Li₃YCl₆, is critical for developing all-solid-state batteries, with studies focusing on the synthesis mechanisms starting from aqueous solutions of this compound. rsc.org
In geochemistry and environmental science , studies of yttrium's behavior in chloride-rich hydrothermal fluids provide insights into the transport and deposition of rare earth elements in geological ore-forming systems. researchgate.net Molecular dynamics simulations and X-ray absorption spectroscopy are used to understand the complexation of yttrium with chloride and sulfate (B86663) ions at high temperatures and pressures. researchgate.net On the environmental front, this compound has shown effectiveness in treating industrial wastewater and adsorbing pollutants. stanfordmaterials.com
The link between materials science and medicine is another active area. mdpi.com Yttrium oxide nanoparticles, derived from this compound, are explored for biomedical applications, including bioimaging, drug delivery, and as antibacterial agents. mdpi.commdpi.com The ability to tailor nanoparticle properties allows for the development of materials for specific biological functions. mdpi.comorientjchem.org
This cross-pollination of disciplines underscores the fundamental importance of this compound as an enabling material, driving innovation across a broad scientific landscape. stanfordmaterials.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing yttrium hydroxide (Y(OH)₃) from yttrium chloride, and how is purity ensured?
- Methodology : Add 0.1 M NaOH solution incrementally to a 0.1 M YCl₃ solution until pH ~10.1 to precipitate Y(OH)₃. The precipitate is washed with redistilled water until filtrate conductivity stabilizes (~20 μS), ensuring removal of NaCl byproducts .
- Key Metrics : Monitor pH adjustments and conductivity to confirm chloride ion removal. Use X-ray diffraction (XRD) to verify crystallinity and inductively coupled plasma (ICP) spectroscopy for elemental purity.
Q. How can yttrium citrate complexes be synthesized from YCl₃, and what factors influence hydration states?
- Methodology : React YCl₃ with trisodium citrate in a 1:1 molar ratio under pH 7–7. Hydration states (1–3 H₂O molecules) vary with reaction duration, temperature, and drying conditions .
- Validation : Thermogravimetric analysis (TGA) quantifies water content, while infrared (IR) spectroscopy confirms citrate coordination.
Q. What safety protocols are critical when handling anhydrous YCl₃ in laboratory settings?
- Guidelines : Use fume hoods for powder handling (risk of respiratory irritation). Store in airtight containers to prevent hydrolysis. Anhydrous YCl₃ (99.99% purity) requires gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. How does YCl₃ doping influence the magnetic properties of Fe₃O₄ nanoparticles?
- Experimental Design : Electrosynthesize Y³⁺-doped Fe₃O₄ nanoparticles using YCl₃·7H₂O and Fe precursors. Vary Y³⁺ concentrations (0.1–5 mol%) and characterize via vibrating sample magnetometry (VSM) and Mössbauer spectroscopy .
- Data Interpretation : Higher Y³⁺ doping reduces saturation magnetization due to lattice distortion but enhances thermal stability.
Q. What discrepancies exist in reported hydration states of yttrium citrate, and how can they be resolved?
- Contradiction Analysis : Literature reports 1–3 H₂O molecules in yttrium citrate, influenced by synthesis pH (7 vs. 8) and citrate counterion ratios. Controlled studies using isothermal TGA and dynamic vapor sorption (DVS) can isolate humidity effects .
Q. What advanced techniques validate the purity of YCl₃ precursors for high-performance materials?
- Analytical Workflow :
ICP-MS for trace metal analysis (e.g., Fe, Ca impurities).
Karl Fischer titration for moisture content in anhydrous YCl₃.
Synchrotron XRD to detect amorphous impurities in nanoscale YCl₃-derived oxides .
Methodological Considerations
Q. How can researchers optimize YCl₃-based precursor solutions for thin-film deposition?
- Optimization Steps :
- Solvent selection: Use ethanol/water mixtures to balance solubility and evaporation rates.
- Additives: Citric acid (1–2 wt%) improves film homogeneity by chelating Y³⁺ ions.
- Spin-coating parameters: 2000–3000 rpm for 30 sec yields uniform layers; anneal at 400°C in Ar to prevent oxidation .
Q. What are the limitations of using YCl₃ in biomedical studies, and how are they mitigated?
- Challenges : Hydrolysis in aqueous media forms colloidal Y(OH)₃, complicating biodistribution studies.
- Solutions : Stabilize YCl₃ with polyvinylpyrrolidone (PVP) or encapsulate in liposomes. Validate cytotoxicity via MTT assays on HEK293 cells .
Data Presentation Guidelines
- Tables : Include synthesis parameters (pH, molar ratios) and characterization data (e.g., TGA weight loss percentages).
- Figures : XRD patterns comparing hydrated vs. anhydrous phases; VSM plots for doped nanoparticles.
- Reproducibility : Document batch-to-batch variability in supplementary materials (e.g., ±2% in Y³⁺ doping efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
